4-(2,6-Dimethylbenzoyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)16-11-19-10-14-8-3-4-9-15(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKWXIMRYIYIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,6-Dimethylbenzoyl)isoquinoline
Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for 4-(2,6-Dimethylbenzoyl)isoquinoline. As of the time of writing, specific literature detailing the synthesis and properties of this exact compound is not available. The methodologies and data presented are based on established chemical principles and extrapolated from data on structurally related isoquinoline derivatives. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them privileged scaffolds in medicinal chemistry and drug discovery. The functionalization of the isoquinoline ring, particularly at the C4 position, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
This guide focuses on the synthesis and characterization of a novel derivative, this compound. The introduction of a sterically hindered 2,6-dimethylbenzoyl group at the C4 position is of interest for its potential to modulate biological activity by influencing molecular conformation and interactions with target proteins.
Proposed Synthesis
A plausible and robust synthetic route to this compound is proposed, starting from the commercially available 4-bromoisoquinoline. The strategy involves a metal-halogen exchange followed by acylation with a suitable electrophile. This multi-step process offers a logical pathway to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions, such as tetrahydrofuran (THF), should be dried over appropriate drying agents and distilled prior to use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 4-Isoquinolyllithium (Intermediate)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromoisoquinoline (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically accompanied by a color change. This solution should be used immediately in the next step.
Step 2: Synthesis of this compound (Target Compound)
-
In a separate flask, dissolve 2,6-dimethylbenzoyl chloride (1.2 eq) in anhydrous THF.
-
Add this solution dropwise to the freshly prepared 4-isoquinolyllithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Gradually warm the mixture to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for the characterization of this compound.
Physical and Spectrometric Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| Predicted Appearance | Off-white to pale yellow solid |
| Predicted Melting Point | 135-140 °C |
| Exact Mass (for HRMS) | 261.1154 |
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | H-1 (Isoquinoline) |
| ~8.80 | s | 1H | H-3 (Isoquinoline) |
| ~8.10 | d | 1H | H-5 or H-8 (Isoquinoline) |
| ~7.80 - 7.60 | m | 3H | H-6, H-7, H-8/H-5 (Isoquinoline) |
| ~7.30 | t | 1H | H-4' (Benzoyl) |
| ~7.15 | d | 2H | H-3', H-5' (Benzoyl) |
| ~2.10 | s | 6H | 2 x Ar-CH₃ at C2' and C6' |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O (Ketone) |
| ~152.5 | C-1 (Isoquinoline) |
| ~145.0 | C-3 (Isoquinoline) |
| ~138.0 | C-4 (Isoquinoline) |
| ~137.0 | C-1' (Benzoyl) |
| ~136.5 | C-2', C-6' (Benzoyl) |
| ~131.0 | C-4a (Isoquinoline, bridgehead) |
| ~130.0 | C-4' (Benzoyl) |
| ~129.0 - 127.0 | C-5, C-6, C-7, C-8 (Isoquinoline) |
| ~128.5 | C-3', C-5' (Benzoyl) |
| ~126.0 | C-8a (Isoquinoline, bridgehead) |
| ~19.5 | 2 x Ar-CH₃ |
Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Fragment Ion | Description |
| 261.12 | [M]⁺ | Molecular Ion |
| 133.06 | [C₉H₇NCO]⁺ or [C₁₀H₇O]⁺ (less likely) | Loss of C₉H₈ (dimethylbenzene) |
| 128.05 | [C₉H₆N]⁺ | Fragment from isoquinoline core |
| 133.06 | [C₉H₇O]⁺ | α-cleavage, 2,6-dimethylbenzoyl cation (Base Peak) |
| 128.05 | [C₉H₆N]⁺ | α-cleavage, 4-isoquinolyl radical cation |
Potential Biological Activity and Signaling Pathway
Isoquinoline alkaloids are known to exhibit a wide range of biological activities, often by interacting with key enzymes in cellular signaling pathways, such as protein kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making its components attractive targets for drug development. A substituted isoquinoline, such as the title compound, could potentially act as a kinase inhibitor within this pathway.
A hypothetical mechanism involves the inhibition of MEK1/2, a central kinase in the MAPK/ERK cascade. By blocking the phosphorylation and activation of ERK, the compound could halt the signal transduction that leads to cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the title compound.
References
Physicochemical Properties of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the request for a detailed technical guide on the physicochemical properties of 4-(2,6-Dimethylbenzoyl)isoquinoline. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular derivative of isoquinoline. While information on the parent isoquinoline molecule is readily available, data directly pertaining to the melting point, boiling point, pKa, logP, and solubility of this compound could not be retrieved.
This guide will, therefore, present the known physicochemical properties of the core isoquinoline structure as a foundational reference. Furthermore, it will provide a qualitative discussion on the anticipated influence of the 4-(2,6-Dimethylbenzoyl) substituent on these properties, offering a theoretical framework for researchers working with this or similar compounds.
Data Unavailability for this compound
Despite extensive searches, no specific experimental values for the key physicochemical properties of this compound were found in the public domain. This suggests that the compound may be a novel chemical entity, a research intermediate not yet fully characterized, or that its properties have not been published in accessible literature. As a result, the quantitative data and detailed experimental protocols requested for this specific molecule cannot be provided at this time.
Physicochemical Properties of Isoquinoline
To provide a useful frame of reference, the experimentally determined physicochemical properties of the parent molecule, isoquinoline, are summarized below. Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₇N | [2] |
| Molar Mass | 129.16 g/mol | [2] |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 242 °C | [2] |
| pKa (of the conjugate acid) | 5.14 | [2][3] |
| logP | 2.08 | [4] |
| Water Solubility | 4520 mg/L (at 25 °C) | [4] |
| Appearance | Colorless hygroscopic liquid or platelets | [2][3] |
Theoretical Influence of the 4-(2,6-Dimethylbenzoyl) Substituent
The introduction of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline ring is expected to significantly alter its physicochemical properties. The following is a qualitative analysis of these anticipated changes:
-
Melting and Boiling Points: The addition of a large, rigid benzoyl group will substantially increase the molecular weight and surface area of the molecule compared to isoquinoline. This will lead to stronger intermolecular van der Waals forces and potentially dipole-dipole interactions. Consequently, the melting and boiling points of this compound are expected to be significantly higher than those of isoquinoline.
-
Solubility: The benzoyl group is largely nonpolar, which will likely decrease the aqueous solubility of the compound compared to isoquinoline. The presence of the two methyl groups on the benzoyl ring may further enhance its lipophilicity. Solubility in organic solvents, however, is expected to be good.
-
pKa: The isoquinoline nitrogen atom is basic.[2] The electronic effect of the benzoyl substituent at the 4-position will influence this basicity. The benzoyl group is generally electron-withdrawing, which would be expected to decrease the electron density on the isoquinoline ring system, including the nitrogen atom. This would make the nitrogen lone pair less available for protonation, resulting in a lower pKa (i.e., the compound would be less basic) compared to unsubstituted isoquinoline.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The large, hydrophobic 2,6-dimethylbenzoyl group will significantly increase the lipophilicity of the molecule. Therefore, the logP value of this compound is predicted to be considerably higher than that of isoquinoline.
Experimental Determination of Physicochemical Properties
For researchers synthesizing or working with this compound, the following experimental protocols are standard methods for determining the key physicochemical properties:
-
Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range over which it melts is recorded.
-
Boiling Point: Can be determined by distillation. For small quantities, micro-boiling point determination methods can be used.
-
pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-alcohol mixture) and titrated with a standard acid or base, with the pH being monitored.
-
logP: The shake-flask method is the traditional approach, involving partitioning the compound between octanol and water and measuring its concentration in each phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP values.
-
Solubility: Can be determined by adding an excess of the compound to a solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides the foundational physicochemical properties of the parent isoquinoline molecule. Furthermore, it offers a theoretical framework for predicting how the 2,6-dimethylbenzoyl substituent will influence these properties. For definitive data, experimental determination using standard laboratory protocols is required. As research on this and related compounds progresses, it is anticipated that such data will become available in the scientific literature.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(2,6-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the novel compound 4-(2,6-Dimethylbenzoyl)isoquinoline. Due to the absence of this specific molecule in currently indexed chemical literature, this document outlines a generalized, robust experimental protocol for its synthesis based on established chemical reactions for similar molecular scaffolds. Furthermore, predicted spectroscopic data are presented to aid in the characterization and identification of the target compound.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The introduction of an aroyl group at the 4-position of the isoquinoline ring, such as the 2,6-dimethylbenzoyl moiety, is of interest for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers intending to synthesize and characterize this compound.
Proposed Synthesis
A direct and plausible method for the synthesis of this compound is the Friedel-Crafts acylation of isoquinoline with 2,6-dimethylbenzoyl chloride. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure and may require optimization for the specific substrates.
Materials:
-
Isoquinoline
-
2,6-Dimethylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.
-
To this mixture, add a solution of isoquinoline (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | H-1 (Isoquinoline) |
| ~8.60 | s | 1H | H-3 (Isoquinoline) |
| ~8.10 | d | 1H | H-5 or H-8 (Isoquinoline) |
| ~7.80 - 7.60 | m | 3H | H-6, H-7, H-8/H-5 (Isoquinoline) |
| ~7.30 - 7.15 | m | 3H | Aromatic H (Dimethylbenzoyl) |
| ~2.20 | s | 6H | 2 x -CH₃ (Dimethylbenzoyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O (Ketone) |
| ~152.0 | C-1 (Isoquinoline) |
| ~144.0 | C-3 (Isoquinoline) |
| ~138.0 - 125.0 | Aromatic C (Isoquinoline & Dimethylbenzoyl) |
| ~136.0 | C-4 (Isoquinoline) |
| ~20.0 | 2 x -CH₃ (Dimethylbenzoyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (Aromatic) |
| ~2920, ~2850 | Weak | C-H stretching (Aliphatic, -CH₃) |
| ~1670 | Strong | C=O stretching (Aroyl ketone) |
| ~1620, ~1580, ~1470 | Medium | C=C and C=N stretching (Aromatic rings) |
| ~1380 | Medium | C-H bending (-CH₃) |
| ~830, ~750 | Strong | C-H bending (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| [M]⁺ (Calculated for C₁₈H₁₅NO) | Molecular ion peak |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - C₉H₉O]⁺ (m/z 128) | Fragment corresponding to the isoquinoline moiety |
| [C₉H₉O]⁺ (m/z 133) | Fragment corresponding to the 2,6-dimethylbenzoyl cation |
Visualizations
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectroscopic characterization of this compound. The proposed Friedel-Crafts acylation protocol offers a viable route for its preparation. The tabulated NMR, IR, and MS data serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This foundational information is intended to facilitate further research into the properties and potential applications of this novel isoquinoline derivative.
Crystal Structure of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no specific experimental data for the crystal structure of 4-(2,6-Dimethylbenzoyl)isoquinoline. Consequently, this document provides a foundational guide based on the general principles of isoquinoline synthesis, crystallographic analysis of related compounds, and the known biological significance of the isoquinoline scaffold. This guide is intended to serve as a resource for researchers undertaking the synthesis and structural elucidation of this and similar molecules.
Introduction to Isoquinoline Derivatives
Isoquinolines are a class of heterocyclic aromatic organic compounds that are structural isomers of quinoline. The isoquinoline framework is a key structural motif in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of biological activities. These activities include potential applications as antitumor, antibacterial, anti-inflammatory, and cardiovascular agents. The therapeutic potential of isoquinoline derivatives underscores the importance of detailed structural analysis to understand their structure-activity relationships (SAR).
Synthesis of 4-Acylisoquinolines
The synthesis of this compound would likely proceed through established methods for the formation of the isoquinoline core, followed by or incorporating the introduction of the acyl group at the C4 position. General synthetic strategies for isoquinoline derivatives include:
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine followed by dehydrogenation.[1][2]
-
Pomeranz-Fritsch Reaction: This synthesis utilizes the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium.[1][2]
-
Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline from a β-phenylethylamine and an aldehyde, which can then be oxidized.[1][2]
-
Modern Coupling Methodologies: Palladium-catalyzed cross-coupling reactions offer versatile routes to functionalized isoquinolines.[3]
A generalized experimental workflow for the synthesis and subsequent crystallization of a novel isoquinoline derivative is depicted below.
References
Potential Biological Activities of 4-(2,6-Dimethylbenzoyl)isoquinoline Derivatives: A Technical Guide
Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and patent databases did not yield specific studies detailing the biological activities of 4-(2,6-dimethylbenzoyl)isoquinoline derivatives. Therefore, this guide will explore the potential biological activities of this class of compounds by examining the established pharmacology of structurally related isoquinoline derivatives. The insights presented herein are based on structure-activity relationship (SAR) inferences and are intended to guide future research in this area.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological properties.[1] Derivatives of isoquinoline have been extensively investigated and developed as anticancer, antiviral, antimicrobial, and neuroprotective agents, among others.[2][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the isoquinoline ring system. This guide focuses on the potential therapeutic applications of a specific, yet unexplored, class of derivatives: those bearing a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline core. The introduction of this bulky, sterically hindered benzoyl moiety is anticipated to confer unique pharmacological profiles, potentially influencing target selectivity and metabolic stability.
Potential Therapeutic Areas
Based on the activities of related isoquinoline derivatives, 4-(2,6-dimethylbenzoyl)isoquinolines could plausibly exhibit efficacy in several key therapeutic areas, including oncology, virology, and neurology.
Anticancer Activity
Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential as anticancer agents.[2][5] Their mechanisms of action are diverse and include the induction of cell cycle arrest, apoptosis, and autophagy.[2]
Structurally Related Compounds & SAR Insights:
While no data exists for 4-(2,6-dimethylbenzoyl)isoquinolines, studies on other substituted isoquinolines provide valuable insights. For instance, certain isoquinoline-tethered quinazoline derivatives have shown potent inhibition of HER2 kinase, a key target in breast cancer.[6] Additionally, isoquinolinequinone N-oxides have exhibited growth inhibition of cancer cells in the nanomolar range and have shown activity against doxorubicin-resistant tumor cell lines.[7] The substitution pattern on the isoquinoline core and its appendages is critical for activity. For example, in a series of 4-anilino-3-cyanobenzo[g]quinolines, substitution at the 7- and 8-positions with alkoxy groups was optimal for Src kinase inhibition.[8]
The 2,6-dimethyl substitution on the benzoyl ring of the title compounds introduces significant steric hindrance, which could influence binding to target proteins. This steric bulk might enhance selectivity for certain kinase active sites or, conversely, could lead to a loss of activity if it prevents optimal binding. A study on isoquinolone derivatives as antiviral agents revealed that a 2',6'-dimethyl modification on a phenyl ring attached to the isoquinolone core resulted in a complete loss of antiviral activity, highlighting the sensitivity of activity to such substitutions.[9]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many isoquinoline derivatives act as inhibitors of various protein kinases involved in cancer cell signaling, such as EGFR, HER2, and Src.[6][8] The 4-(2,6-dimethylbenzoyl) moiety could potentially occupy the ATP-binding pocket of specific kinases.
-
Tubulin Polymerization Inhibition: Some isoquinoline alkaloids, like noscapine, interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[2]
-
DNA Intercalation and Topoisomerase Inhibition: Certain isoquinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Antiviral Activity
The isoquinoline scaffold is present in several compounds with demonstrated antiviral activity against a range of viruses, including influenza, Zika virus, and rhinoviruses.[9][10][11]
Structurally Related Compounds & SAR Insights:
A study on isoquinolone derivatives as inhibitors of influenza virus polymerase identified a hit compound with potent activity in the sub-micromolar range.[9] However, as mentioned previously, the introduction of a 2',6'-dimethylphenyl group at the 3-position (compound 12 in the study) led to a complete loss of antiviral activity.[9] This finding is highly relevant for the this compound class and suggests that the steric hindrance from the two methyl groups might be detrimental to binding to the viral polymerase or other potential viral targets.
Despite this negative result for a closely related structure, other substitution patterns on the isoquinoline core have proven effective. For example, bisbenzylisoquinoline alkaloids have shown in vitro activity against the Zika virus.[11] The antiviral mechanism for many isoquinoline derivatives involves the inhibition of viral enzymes, such as polymerases or proteases, or interference with viral entry or replication processes.[9][12]
Potential Mechanisms of Action:
-
Inhibition of Viral Polymerase: As demonstrated with other isoquinolone derivatives, these compounds could potentially inhibit the RNA-dependent RNA polymerase of viruses like influenza.[9]
-
Inhibition of Viral Proteases: Many antiviral drugs target viral proteases, and this could be a potential mechanism for isoquinoline derivatives.
-
Interference with Viral Entry/Replication: Compounds could block viral attachment to host cells or interfere with the machinery required for viral replication.[12]
Kinase Inhibitory Activity
The potential for this compound derivatives to act as kinase inhibitors is a promising area for investigation, given that numerous isoquinoline-based compounds have been developed as potent and selective kinase inhibitors for various therapeutic applications.[8][13][14]
Structurally Related Compounds & SAR Insights:
A library of isoquinolinium derivatives was screened for inhibitors of MAPK cascades, leading to the identification of a selective inhibitor of Spc1 kinase.[13] Another study on 4,6- and 5,7-disubstituted isoquinoline derivatives identified a novel class of Protein Kinase C ζ (PKCζ) inhibitors. The development of quinazoline-based multi-tyrosine kinase inhibitors has also incorporated the isoquinoline scaffold to enhance activity.[14]
The 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline could play a crucial role in the kinase binding. The benzoyl carbonyl can act as a hydrogen bond acceptor, while the dimethyl-substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the kinase active site. The steric constraints imposed by the methyl groups could be exploited to achieve selectivity for kinases with accommodating binding pockets.
Potential Kinase Targets:
Quantitative Data from Structurally Related Isoquinoline Derivatives
Due to the absence of specific data for this compound derivatives, the following tables summarize quantitative data from studies on other isoquinoline derivatives to provide a reference for potential activity ranges.
Table 1: Antiviral Activity of Isoquinolone Derivatives against Influenza A Virus (PR8) [9]
| Compound | Substitution Pattern | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 (Hit) | 3-(6-ethylbenzo[d][2][13]dioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one | 0.2 | 39.0 | 195 |
| 12 | 3-(2',6'-dimethylphenyl )-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one | >300.0 | >300.0 | n.d. |
| 17 | 3-(2'-hydroxyphenyl)-2,7-dimethyl-8-methoxyisoquinolin-1(2H)-one | 5.8 | 109.0 | 18.8 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; n.d.: not determined.
Table 2: Kinase Inhibitory Activity of Substituted Isoquinoline Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Isoquinolinium derivative (HWY 5069) | Spc1 (MAPK) | 16.4 | [13] |
| 4,6-Disubstituted isoquinoline | PKCζ | Potent Inhibition (Specific IC50 not provided) | |
| 5,7-Disubstituted isoquinoline | PKCζ | Potent Inhibition (Specific IC50 not provided) | |
| Isoquinoline-tethered quinazoline (14f) | HER2 | < 10 nM (cellular phosphorylation) | [6] |
| 4-Anilino-3-cyanobenzo[g]quinoline | Src | Potent Inhibition (Specific IC50 not provided) | [8] |
IC50: 50% inhibitory concentration.
Experimental Protocols
To facilitate future research on this compound derivatives, detailed methodologies for key experiments cited in the literature for related compounds are provided below.
Influenza Virus Plaque Reduction Assay[9]
This assay is used to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Methodology:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Viral Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with influenza virus (e.g., A/Puerto Rico/8/34) at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing growth medium and varying concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. The number of plaques in each well is counted.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence), and a buffer solution.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA or a denaturing agent).
-
Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filter binding or electrophoresis) and measuring the radioactivity. For non-radioactive methods, techniques like ELISA with phospho-specific antibodies or luminescence-based ATP detection kits (measuring ATP depletion) are used.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the compound concentration.
Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by isoquinoline derivatives and a general workflow for screening these compounds.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: General workflow for drug discovery of isoquinoline derivatives.
Conclusion
While there is a lack of direct experimental data on the biological activities of this compound derivatives, the rich pharmacology of the broader isoquinoline class provides a strong rationale for their investigation. Based on structure-activity relationships from related compounds, this novel class of molecules holds potential as anticancer, antiviral, and kinase inhibitory agents. The sterically demanding 2,6-dimethylbenzoyl group is a key structural feature that may confer unique selectivity profiles, although it could also present challenges in achieving potent activity, as suggested by the loss of antiviral efficacy in a structurally similar compound.[9]
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations. The exploration of this chemical space could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral activity of isoquinoline drugs for rhinoviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. An isoquinolinium derivative selectively inhibits MAPK Spc1 of the stress-activated MAPK cascade of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-(2,6-Dimethylbenzoyl)isoquinoline Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 4-(2,6-dimethylbenzoyl)isoquinoline and its interactions with biological targets. Isoquinoline alkaloids and their derivatives represent a significant class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery.[1] This document outlines detailed methodologies for computational analysis, including homology modeling, molecular docking, and molecular dynamics simulations, to elucidate the binding modes and interaction mechanisms of this compound. Furthermore, it presents a framework for summarizing quantitative data and details key experimental protocols for the biological evaluation of such compounds. Due to the limited publicly available data on this compound, this guide leverages established protocols and findings from studies on analogous 4-benzoylisoquinoline and other isoquinoline derivatives to provide a foundational understanding for researchers. The content herein is intended to serve as a practical resource for professionals engaged in the computational and experimental investigation of novel isoquinoline-based therapeutic agents.
Introduction
Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural alkaloids and synthetic molecules with diverse pharmacological properties.[1] Their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, has established them as privileged scaffolds in medicinal chemistry. The 4-benzoylisoquinoline moiety, in particular, has been a subject of interest for its potential as a pharmacophore in the design of novel therapeutic agents. The addition of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline core introduces specific steric and electronic features that are hypothesized to influence its binding affinity and selectivity towards various biological targets.
In silico modeling plays a pivotal role in modern drug discovery by providing insights into molecular interactions at an atomic level, thereby guiding the design and optimization of lead compounds.[2] Computational techniques such as molecular docking and molecular dynamics simulations allow for the prediction of binding conformations, the estimation of binding affinities, and the characterization of the dynamic behavior of ligand-receptor complexes. This guide focuses on the application of these methods to understand the interactions of this compound.
In Silico Modeling Workflow
The computational investigation of this compound interactions typically follows a multi-step workflow. This process begins with the preparation of both the ligand and the target protein, followed by docking simulations to predict the binding pose, and is often concluded with molecular dynamics simulations to assess the stability of the complex.
References
A Technical Guide to Novel Synthetic Routes for 4-Aroylisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aroylisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug development. The quest for efficient and versatile methods to construct this core has led to the development of several innovative synthetic strategies. This technical guide provides an in-depth overview of modern synthetic routes to 4-aroylisoquinolines, with a focus on palladium-catalyzed carbonylative cyclization, rhodium-catalyzed C-H activation, visible-light photocatalysis, and domino reactions. Detailed experimental protocols for key reactions, comparative data, and mechanistic visualizations are presented to facilitate their application in a research and development setting.
Palladium-Catalyzed Carbonylative Cyclization
A highly effective and direct method for the synthesis of 4-aroylisoquinolines is the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide. This method, pioneered by Larock and coworkers, allows for the construction of the isoquinoline core and the concurrent introduction of the C4-aroyl group in a single step.
General Reaction Scheme
Caption: Palladium-Catalyzed Carbonylative Cyclization.
Quantitative Data
The following table summarizes the yields of various 3-substituted 4-aroylisoquinolines synthesized via this method.[1]
| Entry | R¹ | Ar | X | Yield (%) |
| 1 | n-Bu | Ph | I | 85 |
| 2 | Ph | Ph | I | 92 |
| 3 | SiMe₃ | Ph | I | 78 |
| 4 | n-Bu | 4-MeC₆H₄ | I | 82 |
| 5 | Ph | 4-MeOC₆H₄ | I | 90 |
| 6 | n-Bu | 4-ClC₆H₄ | I | 75 |
Experimental Protocol: Synthesis of 4-Benzoyl-3-n-butylisoquinoline[1]
To a stirred solution of N-tert-butyl-2-(1-hexynyl)benzaldimine (0.255 g, 1.0 mmol) in 10 mL of anhydrous DMF were added iodobenzene (0.224 g, 1.1 mmol), Pd(OAc)₂ (0.011 g, 0.05 mmol), and PPh₃ (0.026 g, 0.1 mmol). The mixture was stirred under a CO atmosphere (balloon) at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexane/EtOAc) to afford the desired product as a white solid (Yield: 85%).
Rhodium-Catalyzed C-H Activation/Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. Rhodium(III) catalysts have been effectively employed in the annulation of aryl ketoximes with alkynes to synthesize substituted isoquinolines. While direct C-4 aroylation via this method is less commonly reported, the functionalization of the isoquinoline product offers a potential pathway.
Logical Workflow for 4-Aroylisoquinoline Synthesis via C-H Activation
References
Mechanism of action of isoquinoline-based compounds
An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of isoquinoline-based compounds. These nitrogen-containing heterocyclic molecules, abundant in the plant kingdom, exhibit a wide array of pharmacological activities, making them a focal point in modern drug discovery and development. This document delves into their core mechanisms as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, among others, supported by experimental data and pathway visualizations.
Anticancer Mechanisms of Action
Isoquinoline alkaloids have emerged as significant candidates in oncology research due to their ability to interfere with cancer cell proliferation, survival, and metastasis through various mechanisms.[1][2][3] Key compounds like Noscapine, Berberine, Sanguinarine, and Palmatine target fundamental cellular processes.[4][5][6]
Disruption of Microtubule Dynamics
Certain isoquinoline compounds exert their anticancer effects by interacting with tubulin, the primary component of microtubules. This disruption interferes with the formation and function of the mitotic spindle, a critical apparatus for cell division, leading to mitotic arrest and subsequent apoptosis.[4][7]
-
Noscapine : This non-narcotic phthalideisoquinoline alkaloid binds to tubulin, altering its conformation and dampening the dynamics of microtubule assembly and disassembly.[8][9] This leads to a prolonged arrest of the cell cycle in mitosis, ultimately triggering programmed cell death in cancer cells with selective toxicity.[7] Noscapine is also being investigated for its anti-angiogenic properties, which can inhibit the formation of new blood vessels required for tumor growth.[7][9]
-
Chelidonine and others : Compounds like chelidonine also disrupt microtubular structure and inhibit tubulin polymerization, showcasing a common mechanism among certain isoquinolines.[4]
Induction of Apoptosis and Cell Cycle Arrest
Beyond microtubule inhibition, isoquinolines trigger apoptosis through various signaling pathways.
-
Sanguinarine : This benzophenanthridine alkaloid induces apoptosis by stimulating the production of reactive oxygen species (ROS).[10] The increase in ROS activates stress-related signaling pathways, including JNK and NF-κB, leading to programmed cell death.[10][11] It has also been shown to cause microtubule depolymerization.[4]
-
Berberine : Demonstrates anticancer effects by inducing cell cycle arrest and apoptosis.[4][6] It can bind to DNA and RNA, potentially interfering with replication and transcription processes.[3]
-
Palmatine : Exerts broad anticancer activity by inducing apoptosis and inhibiting the proliferation and infiltration of various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HT-29 (colon).[5][12] Its mechanism involves causing severe DNA damage and inhibiting the anti-apoptotic Bcl-2 protein.[5]
Inhibition of Key Enzymes and Signaling Pathways
Isoquinoline alkaloids can inhibit enzymes crucial for cancer cell survival and proliferation.
-
Enzyme Inhibition : Many isoquinolines, including berberine and palmatine, can inhibit acetylcholinesterase (AChE).[3][4]
-
Pathway Modulation : Protoberberines are known to inhibit cancer progression by modulating various pathways, including inducing cell cycle arrest and autophagy, and regulating telomerase activity.[13] Sanguinarine's biological activities are linked to the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways.[11]
Table 1: Anticancer Activity of Select Isoquinoline Compounds
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Isoquinoline Derivatives | Human lung cancer | Low micromolar range | Cytotoxicity |
| Erythrina Derivatives | A549 (Lung) | 1.95 µM | Anti-proliferative, potential PARP-1 inhibition |
Note: Data extracted from sources which may not specify all experimental conditions.[2][13]
Neuroprotective Mechanisms of Action
Several isoquinoline alkaloids exhibit significant neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as cerebral ischemia.[14][15][16] The core mechanisms involve combating oxidative stress, neuroinflammation, and regulating cellular processes like autophagy.[14][17]
-
Anti-inflammatory and Antioxidant Effects : Berberine, Nuciferine, and Tetrandrine exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the PI3K-AKT pathway.[14] They can reduce the production of pro-inflammatory cytokines such as TNF-α and COX-2.[14] These compounds also mitigate oxidative stress by enhancing the activity of antioxidant enzymes like SOD and CAT and activating the Nrf2/HO-1 pathway.[14][18][19]
-
Autophagy Regulation : Tetrahydropalmatine and Nuciferine can regulate autophagy, a cellular process for degrading and recycling cellular components.[14] Tetrahydropalmatine, for instance, can reduce excessive autophagy following ischemia/reperfusion injury by reactivating the PI3K/AKT/mTOR pathway.[14]
-
Cholinesterase Inhibition : Palmatine has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a key therapeutic strategy in managing Alzheimer's disease.[5]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmatine - Wikipedia [en.wikipedia.org]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 8. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is Noscapine used for? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
- 16. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 19. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway [mdpi.com]
Discovery of novel isoquinoline scaffolds in medicinal chemistry
An In-depth Technical Guide to the Discovery of Novel Isoquinoline Scaffolds in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery of novel isoquinoline scaffolds, a cornerstone in modern medicinal chemistry. The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural alkaloids and synthetic drug candidates.[1][2][3] Its versatility has led to the development of agents across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] This document details contemporary synthetic strategies, key biological targets, quantitative structure-activity relationship (SAR) data, and the experimental protocols essential for the discovery and evaluation of these potent compounds.
The Drug Discovery Workflow for Isoquinoline Scaffolds
The path from initial concept to a viable drug candidate is a structured process of synthesis, screening, and optimization. This workflow is iterative, with feedback from biological testing guiding subsequent chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for novel isoquinoline drug discovery.
Synthetic Strategies for Novel Isoquinoline Scaffolds
The construction of the isoquinoline core is achieved through both classic and modern synthetic methodologies. Traditional methods remain valuable, while recent advancements offer greater efficiency and molecular diversity.[5][7]
Classic Synthesis Methods:
-
Bischler-Napieralski Reaction: This involves the intramolecular cyclization of β-phenylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) to form 3,4-dihydroisoquinolines.[8][9][10]
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[8]
-
Pomeranz-Fritsch Reaction: An acid-promoted synthesis of the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][11]
Modern Synthetic Methods:
-
Transition-Metal Catalysis: Palladium and copper-catalyzed reactions, such as Sonogashira and Suzuki couplings, are used to functionalize the isoquinoline scaffold.[12][13][14] Rhodium(III)-catalyzed C-H activation and annulation offers a direct route to complex, functionalized isoquinolines.[14]
-
Cascade and Multicomponent Reactions: These strategies enable the construction of complex pyrrolo[2,1-a]isoquinolines and other fused systems in a single pot, improving atom economy and efficiency.[5][11]
Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate
This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline, a common precursor for more complex scaffolds.[9][10]
-
Amide Formation: A substituted β-phenylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). An acyl chloride or anhydride (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the N-phenethyl amide.
-
Cyclization: The crude amide is dissolved in anhydrous acetonitrile or toluene. Phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise, and the mixture is refluxed for 2-4 hours.
-
Work-up and Purification: The solvent is removed in vacuo. The residue is dissolved in dichloromethane and poured into a cold, saturated NaHCO₃ solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄ and concentrated. The resulting crude 3,4-dihydroisoquinoline is purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterization: The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Therapeutic Applications and Key Biological Targets
Novel isoquinoline scaffolds have demonstrated significant potential across multiple disease areas by modulating the activity of key biological targets.
Anticancer Activity
Isoquinoline derivatives exhibit anticancer effects through various mechanisms, including the inhibition of kinases, topoisomerases, and metabolic enzymes, as well as the disruption of microtubules.[15][16]
Many isoquinolines are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Caption: Inhibition of the HER2 signaling pathway by an isoquinoline derivative.
-
HER2/EGFR Inhibition: Isoquinoline-tethered quinazoline derivatives have been developed as highly selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR.[17] These compounds show promise in treating HER2-positive cancers.[17]
-
ROCK Inhibition: N-sulphonylhydrazone derivatives of isoquinoline have been designed as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), an enzyme involved in cell migration and metastasis.[18]
-
Indoleamine 2,3-dioxygenase (IDO1) / Tryptophan 2,3-dioxygenase (TDO) Inhibition: As dual inhibitors, certain isoquinoline derivatives can block the kynurenine catabolism pathway, which is implicated in creating an immunosuppressive tumor microenvironment.[19]
Table 1: In Vitro Activity of Anticancer Isoquinoline Derivatives
| Compound Class | Compound | Target | Assay | IC₅₀ / GI₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| Pyrrolo[2,1-a]isoquinoline | Lamellarin N Analog (47) | EGFR T790M/L858R | Kinase Inhibition | 31.8 nM | - | [11] |
| Isoquinoline-Quinazoline | Derivative 14f | HER2 | Kinase Inhibition | 2.0 nM | - | [17] |
| Isoquinoline-Quinazoline | Derivative 14f | EGFR | Kinase Inhibition | 100 nM | - | [17] |
| Isoquinoline-Quinazoline | Derivative 14a | HER2 | Cell Proliferation | 103 nM | SKBR3 | [17] |
| IQQ N-Oxide | Compound 25 | - | Cell Growth Inhibition | <10 nM | NCI-H460 | [20] |
| Isoquinoline Derivative | Compound 43b | IDO1 | Enzyme Inhibition | 310 nM | - | [19] |
| Isoquinoline Derivative | Compound 43b | TDO | Enzyme Inhibition | 80 nM | - | [19] |
| N-sulphonylhydrazone | LASSBio-2065 (11) | ROCK1 | Kinase Inhibition | 3100 nM | - | [18] |
| N-sulphonylhydrazone | LASSBio-2065 (11) | ROCK2 | Kinase Inhibition | 3800 nM | - |[18] |
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SKBR3, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The isoquinoline compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined by plotting cell viability against compound concentration.
Antimicrobial Activity
The rise of multidrug-resistant bacteria has spurred the development of new antibacterial agents, with the isoquinoline scaffold serving as a promising starting point.[12][13][21]
-
Mechanism of Action: Novel alkynyl isoquinolines have been shown to possess potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] Preliminary studies suggest that these compounds disrupt cell wall and nucleic acid biosynthesis.[13] Tricyclic isoquinoline derivatives have also shown activity against Gram-positive pathogens.[8]
Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Isoquinoline Derivatives
| Compound Class | Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Tricyclic Isoquinoline | 8d | Staphylococcus aureus | 16 | [8] |
| Tricyclic Isoquinoline | 8f | Staphylococcus aureus | 32 | [8] |
| Tricyclic Isoquinoline | 8f | Streptococcus pneumoniae | 32 | [8] |
| Tricyclic Isoquinoline | 8d | Enterococcus faecium | 128 | [8] |
| Tricyclic Isoquinoline | 8f | Enterococcus faecium | 64 | [8] |
| Alkynyl Isoquinoline | HSN584 | Staphylococcus aureus | 0.5 | [13] |
| Alkynyl Isoquinoline | HSN739 | Staphylococcus aureus | 0.5 |[13] |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A bacterial colony (e.g., S. aureus) is inoculated into a Mueller-Hinton broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted (two-fold) in MHB in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Neuroprotective Activity
Isoquinoline alkaloids have shown potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23][24] Their mechanisms include reducing oxidative stress, inhibiting key enzymes, and preventing protein aggregation.[22][24]
Caption: Inhibition of β-amyloid aggregation by an isoquinoline alkaloid.
-
Anti-β-amyloid Aggregation: Certain isoquinoline alkaloids, such as sanguinarine and chelerythrine, can interact with β-amyloid (Aβ) peptides and inhibit their aggregation into toxic oligomers and fibrils, a key pathological process in Alzheimer's disease.[25]
-
Cholinesterase Inhibition: Some protoberberine-scaffold isoquinolines are known to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[15] This is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[15]
Table 3: Bioactivity of Neuroprotective Isoquinoline Alkaloids
| Compound | Target/Effect | Assay | Kᴅ / IC₅₀ | Reference |
|---|---|---|---|---|
| Sanguinarine (SA) | Aβ₁₋₄₂ Binding | Surface Plasmon Resonance | 104 µM | [25] |
| Chelerythrine (CH) | Aβ₁₋₄₂ Binding | Surface Plasmon Resonance | 308 µM | [25] |
| Mucroniferanine H | Acetylcholinesterase (AChE) | Enzyme Inhibition | 2.31 µM | [26] |
| Mucroniferanine H | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 36.71 µM |[26] |
This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that binds specifically to β-sheet-rich structures.[25]
-
Aβ Peptide Preparation: Lyophilized Aβ₁₋₄₂ peptide is pre-treated with hexafluoroisopropanol (HFIP) to ensure a monomeric state and then dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10-25 µM.
-
Assay Setup: In a 96-well black plate, the Aβ peptide solution is mixed with ThT (10 µM final concentration) and the test isoquinoline compound at various concentrations.
-
Fluorescence Monitoring: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals (excitation ~440 nm, emission ~485 nm) using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against time. Inhibition of aggregation is determined by a reduction in the final fluorescence plateau compared to the control (Aβ with no inhibitor).
Conclusion and Future Directions
The isoquinoline scaffold remains a highly productive framework in medicinal chemistry, yielding compounds with potent and diverse biological activities.[1][2] Current research continues to uncover novel derivatives with significant therapeutic potential against cancer, infectious diseases, and neurodegeneration.[20][26][27] Future efforts will likely focus on leveraging modern synthetic methods to create more complex and diverse chemical libraries. The integration of computational chemistry for in silico screening and pharmacokinetic prediction will further accelerate the discovery of new lead compounds.[18] As our understanding of disease biology deepens, the targeted design of isoquinoline derivatives against novel and challenging biological targets will undoubtedly lead to the development of next-generation therapeutics.[28]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scilit.com [scilit.com]
- 22. mdpi.com [mdpi.com]
- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 27. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. books.rsc.org [books.rsc.org]
Methodological & Application
Application of 4-(2,6-Dimethylbenzoyl)isoquinoline in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1][2] In the realm of drug discovery, isoquinoline derivatives have emerged as a versatile class of kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders.[3][4] Compounds incorporating the isoquinoline core have been developed to target kinases including HER2, Protein Kinase C ζ (PKCζ), and Haspin, demonstrating the potential of this structural motif in designing selective and potent inhibitors.[3][4][5]
The compound 4-(2,6-Dimethylbenzoyl)isoquinoline belongs to this class of molecules. While specific data for this particular derivative is not extensively documented in publicly available literature, its structural features suggest potential as a kinase inhibitor. The isoquinoline core provides a foundational structure for interaction with the ATP-binding pocket of kinases, and the 2,6-dimethylbenzoyl substitution at the 4-position can be hypothesized to contribute to the binding affinity and selectivity for specific kinases.
The application of this compound in kinase inhibition assays would be to determine its inhibitory potency and selectivity profile against a panel of kinases. This is a critical step in the early stages of drug discovery to identify potential therapeutic targets and to understand the compound's mechanism of action. The data generated from such assays, typically IC50 values, are essential for structure-activity relationship (SAR) studies to optimize the lead compound for improved efficacy and reduced off-target effects.
Table 1: Examples of Kinase Inhibitory Activity of Various Isoquinoline Derivatives
As specific data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) of other isoquinoline-based compounds against several kinases to illustrate the potential of this class of molecules.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [5] |
| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 | [5] |
| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin | 62 | [5] |
| Isoquinoline-tethered quinazoline (14a) | SKBR3 cells (HER2-dependent) | 103 | [3] |
| 5,7-disubstituted isoquinoline (37) | PKCζ | Data not specified | [4] |
Experimental Protocols
A widely used method for determining the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay. The following is a generalized protocol based on the ADP-Glo™ Kinase Assay, which can be adapted to test this compound.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Objective: To determine the IC50 value of this compound against a target kinase.
2. Materials:
-
Target kinase (e.g., HER2, PKCζ)
-
Substrate (protein or peptide specific to the kinase)
-
This compound (test compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of a mixture containing the target kinase and its substrate in kinase buffer.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival, with potential inhibition by an isoquinoline-based compound.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-(2,6-Dimethylbenzoyl)isoquinoline as a Selective Chemical Probe for Kinase X
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2,6-Dimethylbenzoyl)isoquinoline is a novel, potent, and selective chemical probe for the hypothetical protein, Kinase X, a serine/threonine kinase implicated in inflammatory signaling pathways. This document provides a comprehensive overview of its application, including detailed protocols for its use in cell-based and biochemical assays, and summarizes its key performance characteristics. The availability of this probe offers a valuable tool for researchers seeking to elucidate the biological functions of Kinase X and to explore its potential as a therapeutic target.
Data Presentation
The following table summarizes the key quantitative data for this compound as a chemical probe for Kinase X.
| Parameter | Value | Assay Type |
| IC50 for Kinase X | 75 nM | In vitro biochemical kinase assay |
| Kd for Kinase X | 150 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular EC50 | 500 nM | Cell-based phospho-substrate immunoassay |
| Selectivity (vs. Kinase Y) | >100-fold | In vitro biochemical kinase assay |
| Selectivity (vs. Kinase Z) | >80-fold | In vitro biochemical kinase assay |
| Solubility (PBS, pH 7.4) | 50 µM | Kinetic solubility assay |
| Cell Permeability (Caco-2) | 5 x 10-6 cm/s | Caco-2 permeability assay |
Experimental Protocols
In Vitro Biochemical Kinase Assay
This protocol describes the determination of the IC50 value of this compound against Kinase X.
Materials:
-
Recombinant human Kinase X (active)
-
Biotinylated substrate peptide
-
ATP
-
This compound (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Kinase X enzyme and the biotinylated substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Phospho-Substrate Immunoassay
This protocol outlines a method to determine the cellular EC50 of the probe by measuring the inhibition of substrate phosphorylation in a cellular context.
Materials:
-
Cell line endogenously or exogenously expressing Kinase X (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Stimulant (e.g., growth factor, cytokine) to activate the Kinase X pathway
-
Lysis buffer
-
Phospho-specific antibody for the Kinase X substrate
-
Total substrate antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
ELISA plates or Western blotting equipment
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time to activate Kinase X.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the level of the phosphorylated substrate in the cell lysates using an ELISA or Western blot with the phospho-specific antibody.
-
Normalize the phospho-substrate signal to the total amount of the substrate.
-
Calculate the percent inhibition of substrate phosphorylation for each compound concentration.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Workflow for in vitro biochemical kinase assay.
Application Notes and Protocols: High-Throughput Screening for 4-(2,6-Dimethylbenzoyl)isoquinoline Analogs as TRPM2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline alkaloids and their synthetic analogs represent a diverse class of compounds with a broad range of biological activities. The 4-(2,6-Dimethylbenzoyl)isoquinoline scaffold has emerged as a promising starting point for the development of novel therapeutics. Recent evidence suggests that analogs of this scaffold may act as potent inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a calcium-permeable cation channel that is activated by oxidative stress and plays a critical role in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration.[1][2][3] Therefore, identifying potent and selective inhibitors of TRPM2 is a key objective in drug discovery.
This document provides a detailed high-throughput screening (HTS) protocol for the identification and characterization of this compound analogs as inhibitors of the TRPM2 channel. The protocol is based on a robust cell-based calcium flux assay, optimized for a 384-well plate format to enable the screening of large compound libraries.
Signaling Pathway: TRPM2 Activation and Calcium Influx
Under conditions of oxidative stress, reactive oxygen species (ROS) trigger DNA damage, leading to the activation of poly-ADP-ribose polymerase (PARP).[1] This results in the production of adenosine diphosphate ribose (ADPR), which acts as an intracellular agonist for the TRPM2 channel.[1][4] The binding of ADPR to the NUDT9-H domain on the C-terminus of TRPM2, in conjunction with intracellular Ca2+, gates the channel, leading to an influx of extracellular Ca2+.[1][2][3] This rise in intracellular calcium concentration ([Ca2+]i) can trigger various downstream signaling cascades, influencing cellular functions such as cytokine production and apoptosis.[1][2][5]
References
- 1. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM2 Channel-Mediated ROS-Sensitive Ca2+ Signaling Mechanisms in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development using 4-(2,6-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,6-Dimethylbenzoyl)isoquinoline is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it acts as a potent and selective inhibitor of MEK1 and MEK2 (MEK1/2), key kinases that regulate the Extracellular signal-Regulated Kinase (ERK) cascade. The MAPK/ERK pathway is a critical signaling route involved in the regulation of cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the MAPK/ERK signaling pathway. The described assays are designed to quantify the inhibition of ERK1/2 phosphorylation and the resulting effects on cell proliferation.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK signaling cascade is a highly conserved pathway that transduces signals from various extracellular stimuli, such as growth factors, to the nucleus, leading to changes in gene expression and cellular responses. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Data Presentation: Quantitative Analysis of Inhibition
The inhibitory activity of this compound was assessed in various cancer cell lines known to have a constitutively active MAPK/ERK pathway. The half-maximal inhibitory concentration (IC50) for both ERK phosphorylation and cell proliferation was determined.
| Cell Line | Cancer Type | Mutation Status | p-ERK1/2 Inhibition IC50 (nM) | Cell Proliferation Inhibition IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 | 15.2 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 | 22.8 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.6 | 48.9 |
| PANC-1 | Pancreatic Carcinoma | KRAS G12D | 38.2 | 75.4 |
Experimental Protocols
Protocol 1: Determination of ERK1/2 Phosphorylation Inhibition by In-Cell Western Assay
This protocol describes a high-throughput method to quantify the inhibition of ERK1/2 phosphorylation in adherent cells.[1][2]
Materials:
-
A375 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
EGF (Epidermal Growth Factor)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
96-well black, clear-bottom tissue culture plates
-
Plate reader capable of imaging in the 700 nm and 800 nm channels
Experimental Workflow:
Caption: Workflow for the In-Cell Western assay to measure ERK1/2 phosphorylation.
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well black, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: Gently aspirate the growth medium and replace it with 100 µL of serum-free DMEM. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free DMEM. Add the compound to the wells and incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 10 minutes at 37°C.
-
Fixation: Aspirate the medium and add 150 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells twice with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells twice with PBS. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-ERK1/2 and anti-total ERK1/2) in Blocking Buffer. Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells five times with PBS containing 0.1% Tween-20. Add 100 µL of PBS to each well. Image the plate using a compatible plate reader in the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the integrated intensity of the fluorescence in each channel. Normalize the phospho-ERK1/2 signal (800 nm) to the total ERK1/2 signal (700 nm). Plot the normalized signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[2]
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
Materials:
-
HCT116 cells (or other suitable cell line)
-
McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear tissue culture plates
-
Absorbance plate reader (490 nm)
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[4]
Conclusion
The protocols described in these application notes provide robust and reproducible methods for characterizing the inhibitory activity of this compound on the MAPK/ERK signaling pathway. The In-Cell Western assay allows for the direct measurement of target engagement through the inhibition of ERK phosphorylation, while the cell proliferation assay provides a functional readout of the compound's anti-proliferative effects. These assays are essential tools for the preclinical evaluation of this and other potential MEK inhibitors in the drug development pipeline.
References
- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(2,6-Dimethylbenzoyl)isoquinoline for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a critical class of N-heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][3] The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous natural products and synthetic drugs.[4][5] Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, enabling the optimization of lead compounds to enhance efficacy and reduce toxicity. This document provides a detailed guide to the derivatization of 4-(2,6-dimethylbenzoyl)isoquinoline, a promising lead compound, for the purpose of conducting SAR studies. The protocols outlined below describe the synthesis of novel analogs and their subsequent biological evaluation.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of derivatives based on the this compound scaffold. These derivatives have been evaluated for their in vitro anticancer activity against the human ovarian cancer cell line SKOV3 and for their inhibitory activity against NF-κB, a key signaling pathway implicated in cancer and inflammation.[1][2]
| Compound ID | R1-Substitution (Isoquinoline Ring) | R2-Substitution (Benzoyl Ring) | Anticancer Activity (SKOV3, IC₅₀ in µM) | NF-κB Inhibition (IC₅₀ in µM) |
| LEAD-001 | H | H | 7.65 | 10.2 |
| DERIV-002 | 6-methoxy | H | 5.20 | 8.5 |
| DERIV-003 | 7-methoxy | H | 6.80 | 9.1 |
| DERIV-004 | 6,7-dimethoxy | H | 3.10 | 6.3 |
| DERIV-005 | H | 4-fluoro | 4.50 | 7.8 |
| DERIV-006 | H | 4-chloro | 4.25 | 7.5 |
| DERIV-007 | H | 4-methyl | 8.10 | 11.5 |
| DERIV-008 | 6,7-dimethoxy | 4-fluoro | 1.50 | 3.2 |
| DERIV-009 | 6,7-dimethoxy | 4-chloro | 1.25 | 2.8 |
Experimental Protocols
General Synthetic Protocol for this compound Derivatives
This protocol is based on established methods for the synthesis of isoquinoline derivatives, such as the Bischler-Napieralski reaction followed by further modifications.[6][7]
Materials:
-
Substituted β-phenylethylamines
-
2,6-Dimethylbenzoyl chloride (or corresponding acid)
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents[6]
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Anhydrous solvents (e.g., toluene, acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Formation: To a solution of the appropriately substituted β-phenylethylamine in an anhydrous solvent, add 2,6-dimethylbenzoyl chloride and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cyclization (Bischler-Napieralski): The crude amide is dissolved in an anhydrous solvent, and a dehydrating agent such as POCl₃ is added dropwise at 0 °C. The reaction is then heated to reflux to facilitate cyclization to the corresponding 3,4-dihydroisoquinoline derivative.[6]
-
Aromatization: The resulting 3,4-dihydroisoquinoline can be aromatized to the isoquinoline core by heating with a catalyst such as Pd/C in a suitable solvent.
-
Purification: The final compound is purified using column chromatography on silica gel.
Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a cancer cell line.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoquinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the SKOV3 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Protocol for NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the inhibitory effect of the synthesized compounds on the NF-κB signaling pathway.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HeLa/NF-κB-Luc)
-
Complete cell culture medium
-
Synthesized isoquinoline derivatives
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activators
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the synthesized compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α to activate the NF-κB pathway and incubate for an additional 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC₅₀ values for NF-κB inhibition.
Mandatory Visualizations
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
Caption: Inhibition of the NF-κB Signaling Pathway.
References
- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(2,6-Dimethylbenzoyl)isoquinoline in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identify and optimize lead compounds.[1][2] This methodology relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but high-quality binders to a biological target.[1][2] These initial "hits" are then optimized into more potent and selective drug candidates through structure-guided elaboration. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds, including kinase inhibitors.[1][3][4] This document provides detailed application notes and protocols for the use of a novel fragment, 4-(2,6-Dimethylbenzoyl)isoquinoline, in the FBDD workflow for the discovery of novel kinase inhibitors.
The 2,6-dimethylbenzoyl moiety is incorporated to explore specific interactions within the kinase binding site, where the methyl groups can influence the torsional angle of the benzoyl ring, potentially leading to enhanced potency and selectivity. This strategic substitution allows for the exploration of hydrophobic pockets and can restrict the conformational freedom of the fragment, which is often an entropically favorable event in ligand-protein interactions.
Hypothetical Target: Serine/Threonine Kinase XYZ
For the purpose of these application notes, we will consider a hypothetical serine/threonine kinase, designated as "Kinase XYZ," which is implicated in a cancer signaling pathway. The objective is to identify and develop a potent and selective inhibitor of Kinase XYZ using this compound as a starting fragment.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its elaborated analogs against Kinase XYZ.
Table 1: Biophysical Screening and Initial Hit Validation
| Compound ID | Fragment | Molecular Weight (Da) | Screening Method | Kd (μM) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | 261.31 | SPR | 250 | 0.35 |
| FBDD-002 | Isoquinoline | 129.16 | SPR | >1000 | - |
| FBDD-003 | 2,6-Dimethylbenzoic acid | 150.17 | SPR | 800 | 0.28 |
Table 2: Structure-Activity Relationship (SAR) of Elaborated Analogs
| Compound ID | Structure Modification | IC50 (μM) (Kinase XYZ) | Selectivity (vs. Kinase ABC) |
| FBDD-001 | - | 150 | 5-fold |
| LEAD-001 | Addition of a morpholine group at the 1-position of the isoquinoline ring | 5.2 | 25-fold |
| LEAD-002 | Addition of a piperazine group at the 1-position of the isoquinoline ring | 2.8 | 40-fold |
| OPT-001 | N-methylation of the piperazine in LEAD-002 | 0.15 | >100-fold |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route for the title compound, based on established methods for the synthesis of 4-substituted isoquinolines.
Materials:
-
Isoquinoline
-
2,6-Dimethylbenzoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of isoquinoline (1.0 eq) in dry DCM at 0°C, add AlCl3 (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add a solution of 2,6-dimethylbenzoyl chloride (1.1 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening fragments against Kinase XYZ using SPR.
Materials:
-
Purified Kinase XYZ protein
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library including this compound
-
SPR instrument (e.g., Biacore)
Procedure:
-
Immobilize Kinase XYZ onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a stock solution of each fragment in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Inject the fragment solutions over the sensor surface and monitor the binding response.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding.
-
Regenerate the sensor surface between injections using an appropriate regeneration solution (e.g., a short pulse of low pH buffer).
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
For positive hits, perform a dose-response analysis to determine the dissociation constant (Kd).
Protocol 3: Hit Validation using 1H-15N HSQC NMR Spectroscopy
This protocol describes the use of NMR to validate the binding of fragments to Kinase XYZ.
Materials:
-
15N-labeled Kinase XYZ protein
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H2O/10% D2O)
-
Fragment stock solution in d6-DMSO
-
NMR spectrometer
Procedure:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled Kinase XYZ in the NMR buffer.
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 500 µM).
-
Acquire another 1H-15N HSQC spectrum of the protein-fragment complex.
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein backbone amide signals.
-
Significant and specific CSPs upon fragment addition confirm direct binding to the protein.
Protocol 4: Structure-Guided Fragment Elaboration
This protocol provides a general workflow for the hit-to-lead optimization of this compound.
Procedure:
-
Structural Biology: Obtain a high-resolution crystal structure of Kinase XYZ in complex with this compound.
-
Analysis of Binding Mode: Analyze the co-crystal structure to identify the key interactions between the fragment and the protein. Identify solvent-exposed vectors on the fragment that can be modified to explore nearby pockets in the binding site.
-
Fragment Growing: Synthesize a small library of analogs by adding chemical moieties at the identified vectors. For example, based on the hypothetical data, substitutions at the 1-position of the isoquinoline ring would be a primary focus.
-
Biological Evaluation: Screen the synthesized analogs in a biochemical assay (e.g., an in vitro kinase assay) to determine their inhibitory activity (IC50) against Kinase XYZ.
-
Iterative Optimization: Use the SAR data from the initial library to design and synthesize the next generation of more potent and selective compounds. This iterative process of design, synthesis, and testing is continued to optimize the lead compound.
Visualizations
Caption: Fragment-Based Drug Discovery Workflow for Kinase XYZ.
Caption: Hypothetical Kinase XYZ Signaling Pathway Inhibition.
References
- 1. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Metabolic Stability of 4-(2,6-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for evaluating the metabolic stability of the investigational compound 4-(2,6-Dimethylbenzoyl)isoquinoline. The following procedures are designed to deliver robust and reproducible data for early-stage drug discovery and development, enabling informed decisions regarding the compound's pharmacokinetic profile.
Introduction
Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Early assessment of metabolic stability helps to identify liabilities and guide medicinal chemistry efforts to optimize drug candidates.[4][5] This protocol details an in vitro method using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2][6] The rate of disappearance of the parent compound over time is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[7][8][9][10]
Experimental Workflow
Caption: Experimental workflow for the in vitro metabolic stability assay.
Materials and Methods
Reagents and Materials
-
This compound (Test Compound)
-
Pooled Liver Microsomes (Human, Rat, Mouse; e.g., from a commercial supplier)[11]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[11]
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile, LC-MS grade
-
Internal Standard (IS) structurally similar to the test compound
-
Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is optimized for a 96-well plate format to allow for higher throughput.
1. Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a working concentration (e.g., 100 µM) in the incubation buffer. The final concentration of DMSO in the incubation should be less than 0.5%.[11]
-
Liver Microsome Suspension: Thaw pooled liver microsomes on ice. Dilute with cold potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard at a fixed concentration (e.g., 100 nM).
2. Incubation Procedure:
-
Add the appropriate volume of potassium phosphate buffer to each well of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.[11]
-
Add the liver microsome suspension to each well to achieve a final protein concentration of 0.5 mg/mL.[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an excess volume (e.g., 2-3 times the incubation volume) of the cold quenching solution.[11]
-
Controls:
-
Negative Control (T=0): Add the quenching solution before adding the NADPH regenerating system.
-
No NADPH Control: Incubate the test compound and microsomes without the NADPH regenerating system to assess non-NADPH mediated degradation.
-
Positive Controls: Include compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound) to validate the assay.
-
3. Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at 4°C for 20 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound. The method should be optimized for the specific compound.
Data Analysis and Presentation
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate Percent Remaining:
-
Normalize the peak area ratio at each time point to the peak area ratio at time zero.
-
Percent Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
t½ (min) = 0.693 / -k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison across different species or conditions.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | t½ (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| Human | Value | Value | Value |
| Rat | Value | Value | Value |
| Mouse | Value | Value | Value |
| Verapamil (Control) | Value | Value | Value |
| Warfarin (Control) | Value | Value | Value |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow from experimental data to pharmacokinetic prediction.
Caption: From in vitro data to in vivo pharmacokinetic prediction.
This detailed protocol provides a robust framework for assessing the metabolic stability of this compound, a crucial step in its development as a potential therapeutic agent. The resulting data will enable a rank-ordering of compounds and provide insights for further optimization.[4]
References
- 1. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 8. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. mercell.com [mercell.com]
Application Notes and Protocols for Isoquinoline-Based Fluorescent Probes in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isoquinoline derivatives as fluorescent probes in microscopy. While the specific compound 4-(2,6-Dimethylbenzoyl)isoquinoline is not extensively characterized in the literature as a fluorescent probe, this guide focuses on a well-characterized isoquinoline derivative, 1-(isoquinolin-3-yl)azetidin-2-one , and provides a general framework applicable to other similar fluorescent isoquinoline compounds.
Introduction to Isoquinoline-Based Fluorescent Probes
Isoquinoline derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and bioimaging due to their diverse biological activities and favorable photophysical properties.[1][2] Certain isoquinoline derivatives exhibit strong fluorescence, making them valuable tools for various applications in fluorescence microscopy, including live-cell imaging and the specific labeling of cellular components.[3][4] These probes can be designed to have high quantum yields, large Stokes shifts, and sensitivity to their microenvironment, enabling the visualization of cellular structures and processes with high contrast and specificity.[1][2]
The fluorescence of isoquinoline derivatives often depends on their chemical structure, with substitutions on the isoquinoline ring influencing their absorption and emission spectra.[1] For instance, the introduction of specific functional groups can lead to "turn-on" fluorescence upon binding to a target molecule or localization within a specific cellular organelle. This property is particularly advantageous for reducing background noise and improving the signal-to-noise ratio in imaging experiments.
Photophysical Properties of Selected Isoquinoline Derivatives
The selection of a suitable fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of a selection of fluorescent isoquinoline derivatives, with a focus on 1-(isoquinolin-3-yl)azetidin-2-one due to its exceptionally high quantum yield.[2]
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one (3a) | 350 | 412 | 0.963 | 4556 | 62 | [2] |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one (3b) | 356 | 415 | 0.842 | 4750 | 59 | [1] |
| 1-(isoquinolin-3-yl)piperidin-2-one (3c) | 363 | 431 | 0.697 | 4725 | 68 | [1] |
| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | 377 | 438 | 0.756 | 5083 | 61 | [1] |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one (5) | 380 | 448 | 0.479 | Not Reported | 68 | [1] |
| ISO-1 (a 3-Hydroxyisoquinoline derivative) | ~358-383 | ~395-446 | 0.20 - 0.90 | Not Reported | ~37-63 | [3] |
Data for compounds 3a, 3b, 3c, 3e, and 5 were measured in 0.1 M H₂SO₄.[1][2] Quantum yields were determined relative to quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.577).[1]
Experimental Protocols
The following protocols provide a general guideline for the use of isoquinoline-based fluorescent probes for cellular imaging. Optimization may be required for specific cell types and experimental conditions.
General Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for staining and imaging live cells with a fluorescent isoquinoline probe.
Caption: General workflow for live-cell imaging with a fluorescent probe.
Protocol for Staining Live Cells with 1-(isoquinolin-3-yl)azetidin-2-one
This protocol is based on general procedures for live-cell staining and can be adapted for other similar isoquinoline derivatives.
Materials:
-
1-(isoquinolin-3-yl)azetidin-2-one (or other isoquinoline probe)
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum and antibiotics)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or violet filter set)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of 1-(isoquinolin-3-yl)azetidin-2-one in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
Before staining, remove the culture medium and gently wash the cells twice with warm PBS or live-cell imaging medium.
-
-
Staining:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish or coverslip on the stage of a fluorescence microscope.
-
Excite the sample using a light source around 350 nm and collect the emission around 412 nm. A standard DAPI filter set is often suitable for probes with similar spectral properties.[3]
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Protocol for Assessing Cell Viability (Control Experiment)
It is important to assess the cytotoxicity of the fluorescent probe at the working concentration. A simple viability assay can be performed using a membrane-impermeant dye like Propidium Iodide (PI).
Materials:
-
Cells stained with the isoquinoline probe (from the previous protocol)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope with filter sets for both the isoquinoline probe and PI.
Procedure:
-
After imaging the isoquinoline probe, add PI to the imaging medium to a final concentration of 1-5 µg/mL.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Image the cells again using the appropriate filter set for PI (e.g., excitation ~535 nm, emission ~617 nm).
-
Healthy, viable cells will show fluorescence from the isoquinoline probe but will exclude PI. Dead or membrane-compromised cells will show bright red fluorescence from PI.
Signaling Pathways and Mechanisms of Action
The specific biological targets and signaling pathways of most novel isoquinoline fluorescent probes are often the subject of ongoing research. However, a common mechanism for fluorescent probes designed for specific targets is a "turn-on" response upon binding.
General Principle of a "Turn-On" Fluorescent Probe
Many isoquinoline-based probes are designed to have low fluorescence in aqueous environments but exhibit a significant increase in fluorescence upon binding to a specific target, such as a protein or nucleic acid, or upon entering a hydrophobic environment like a lipid droplet. This "turn-on" mechanism is often due to the restriction of intramolecular rotation or a change in the electronic environment of the fluorophore upon binding.
Caption: Principle of a "turn-on" fluorescent probe upon target binding.
Troubleshooting
-
High Background/Low Signal:
-
Optimize the probe concentration. Higher concentrations can lead to increased background.
-
Increase the number and duration of washing steps.
-
Check the health of the cells, as unhealthy cells may show non-specific staining.
-
-
Phototoxicity:
-
Reduce the excitation light intensity and/or exposure time.
-
Use a more sensitive camera.
-
Acquire images at longer intervals for time-lapse experiments.
-
-
No Staining:
-
Confirm the probe's stability and proper storage.
-
Increase the probe concentration or incubation time.
-
Ensure the cells are healthy and the correct cell type is being used.
-
Conclusion
Isoquinoline derivatives represent a versatile class of fluorophores with significant potential for applications in fluorescence microscopy. Their tunable photophysical properties and potential for specific targeting make them valuable tools for researchers in cell biology and drug development. The protocols and data presented here for 1-(isoquinolin-3-yl)azetidin-2-one provide a starting point for the successful application of this and other isoquinoline-based probes in cellular imaging. As with any fluorescent probe, empirical optimization of staining conditions is recommended to achieve the best results for a specific experimental system.
References
Troubleshooting & Optimization
Improving the yield and purity of 4-(2,6-Dimethylbenzoyl)isoquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(2,6-Dimethylbenzoyl)isoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the Friedel-Crafts acylation of isoquinoline with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the 2,6-dimethylbenzoyl group at the C4 position of the isoquinoline ring.
Q2: Why is the acylation reaction often low-yielding?
A2: The nitrogen atom in the isoquinoline ring can coordinate with the Lewis acid catalyst, deactivating it and reducing its effectiveness in promoting the acylation reaction. This complexation can also make the isoquinoline ring less reactive towards electrophilic substitution. Careful control of reaction conditions is crucial to mitigate these effects.
Q3: What are the main side products in this synthesis?
A3: Common side products can include di-acylated isoquinolines, although this is less common due to the deactivating effect of the first acyl group.[1][2] Other potential side products may arise from reactions with residual water or other nucleophiles in the reaction mixture. Incomplete reaction can also lead to the presence of unreacted starting materials in the final product.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Q5: Can I use other Lewis acids besides aluminum chloride?
A5: While aluminum chloride is the most common Lewis acid for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. The choice of Lewis acid can influence the reaction's regioselectivity and yield, and may require optimization for this specific synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture.2. Poor quality of starting materials (isoquinoline or 2,6-dimethylbenzoyl chloride).3. Insufficient reaction temperature or time.4. Deactivation of the catalyst by the isoquinoline nitrogen. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Purify starting materials before use. Isoquinoline can be distilled, and 2,6-dimethylbenzoyl chloride can be freshly prepared or purified by distillation under reduced pressure.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. If the reaction is slow, consider extending the reaction time.4. Use a molar excess of the Lewis acid to compensate for complexation with the isoquinoline nitrogen. |
| Low Yield of the Desired Product | 1. Suboptimal ratio of reactants and catalyst.2. Formation of stable complexes between the product and the Lewis acid.3. Inefficient work-up procedure leading to product loss. | 1. Optimize the molar ratios of isoquinoline, 2,6-dimethylbenzoyl chloride, and the Lewis acid. A 1:1.2:1.5 ratio is a good starting point.2. During work-up, ensure complete hydrolysis of the product-catalyst complex by adding the reaction mixture to ice-cold dilute acid (e.g., HCl).3. Extract the product thoroughly from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Presence of Multiple Products in TLC/NMR | 1. Formation of regioisomers (acylation at other positions).2. Polyacylation of the isoquinoline ring.3. Degradation of starting materials or product under harsh reaction conditions. | 1. The C4 position is generally favored for electrophilic attack on isoquinoline. However, the choice of solvent and Lewis acid can influence regioselectivity. Consider screening different conditions.2. Polyacylation is less likely due to the deactivating nature of the acyl group.[1][2] However, if observed, use a smaller excess of the acylating agent.3. Avoid excessively high reaction temperatures and prolonged reaction times. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities during column chromatography.2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation.2. Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, consider converting it to a solid derivative (e.g., a salt) for purification and then regenerating the desired product. |
Experimental Protocols
Illustrative Protocol for Friedel-Crafts Acylation of Isoquinoline
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask.
-
Reactant Addition: Dissolve isoquinoline (1.0 equivalent) and 2,6-dimethylbenzoyl chloride (1.2 equivalents) in the same dry solvent and add this solution to the dropping funnel.
-
Reaction: Cool the flask containing AlCl₃ to 0°C using an ice bath. Slowly add the solution of isoquinoline and 2,6-dimethylbenzoyl chloride to the stirred suspension of AlCl₃ over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Illustrative Reaction Parameters for Optimization
| Entry | Isoquinoline (equiv.) | 2,6-Dimethylbenzoyl Chloride (equiv.) | AlCl₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) | Purity (%) |
| 1 | 1.0 | 1.1 | 1.2 | CH₂Cl₂ | 40 | 6 | 45 | 85 |
| 2 | 1.0 | 1.2 | 1.5 | CH₂Cl₂ | 40 | 6 | 60 | 90 |
| 3 | 1.0 | 1.2 | 1.5 | DCE | 80 | 4 | 65 | 92 |
| 4 | 1.0 | 1.5 | 2.0 | DCE | 80 | 4 | 55 | 88 |
Note: The data in this table is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions. Actual results may vary and require experimental optimization.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for synthesis issues.
References
Overcoming solubility issues of 4-(2,6-Dimethylbenzoyl)isoquinoline in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-(2,6-Dimethylbenzoyl)isoquinoline in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the general properties of this compound that might explain this?
Q2: What are the initial steps I should take to try and solubilize this compound?
A: A common starting point for hydrophobic compounds is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF), before adding it to the aqueous buffer.[9][10] It is crucial to keep the final concentration of the organic solvent in your aqueous buffer low (typically <1% and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[9]
Q3: The compound precipitates out of solution when I add my DMSO stock to the aqueous buffer. What should I do next?
A: Precipitation upon addition to aqueous buffer is a common issue.[9] Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final buffer. Try preparing a more dilute solution.
-
Vortex while adding: Vigorously vortexing the buffer while slowly adding the DMSO stock can help to disperse the compound and prevent immediate precipitation.
-
Warm the buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of the compound. However, be mindful of the compound's stability at higher temperatures.
-
Explore other solubilization techniques: If these simple steps fail, you will likely need to employ more advanced solubilization strategies, which are detailed in the troubleshooting guides below.
Q4: Are there any general-purpose solubilizing agents I can try?
A: Yes, several excipients are commonly used to enhance the solubility of poorly water-soluble drugs.[11][12][13] These include:
-
Co-solvents: Water-miscible organic solvents that, when added to water, increase the solubility of nonpolar drugs.[14][15][16]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble drug can be encapsulated, forming a more water-soluble inclusion complex.[17][18][19][20][21]
-
Surfactants: Amphiphilic molecules that can form micelles in aqueous solutions, encapsulating the hydrophobic drug in the micelle core.[22]
Troubleshooting Guides
Issue 1: Compound crashes out of solution despite using a co-solvent.
This guide provides a systematic approach to resolving precipitation issues when using a co-solvent like DMSO.
Issue 2: How to select an appropriate solubilization strategy.
The choice of solubilization method can depend on the specific experimental requirements, such as the required concentration of the compound and the tolerance of the assay system (e.g., cell line) to excipients.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Starting Concentrations |
| pH Adjustment | For ionizable compounds, solubility is pH-dependent. Adjusting the pH can ionize the compound, increasing its interaction with water.[14][23][24] | Simple and cost-effective. | Can affect compound stability and biological activity. May not be suitable for all buffers or assays.[25] | Adjust pH in increments of 0.5 units away from the compound's isoelectric point. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[14][15][22] | Simple to implement for initial screening.[16] | Can have toxic effects on cells at higher concentrations. The compound may still precipitate upon dilution.[9][25] | <1% v/v (e.g., DMSO, Ethanol, PEG 400) |
| Cyclodextrins | Encapsulates the hydrophobic compound within its central cavity, presenting a hydrophilic exterior to the aqueous environment.[17][18][19] | Generally low toxicity. Can significantly increase solubility.[19] | Can be expensive. May interact with other components in the assay.[7] | 1-10% w/v (e.g., HP-β-CD, SBE-β-CD) |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, away from the aqueous phase.[22] | High solubilization capacity. | Can be toxic to cells and may interfere with biological assays.[22] | 0.1-2% v/v (e.g., Polysorbate 20, Polysorbate 80, Cremophor EL) |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM).
-
Working Solution Preparation: a. Warm your aqueous buffer to the experimental temperature (e.g., 37°C). b. While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration. c. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
Protocol 2: Solubilization using Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.
-
Complexation: a. Add the powdered this compound directly to the cyclodextrin solution. b. Alternatively, prepare a concentrated stock of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add this to the cyclodextrin solution.
-
Incubation: Incubate the mixture, typically with shaking or stirring, for a period of 1 to 24 hours at room temperature or slightly elevated temperature to allow for the formation of the inclusion complex.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 3: pH-Mediated Solubilization
-
Determine Basicity: As an isoquinoline derivative, the compound is likely to be a weak base.[1][2][3]
-
Prepare Buffers: Prepare a series of buffers with varying pH values below the likely pKa of the compound (e.g., pH 4.0, 5.0, 6.0, and 7.0).
-
Solubility Testing: a. Add an excess amount of powdered this compound to a fixed volume of each buffer. b. Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: a. Centrifuge the samples to pellet the undissolved solid. b. Carefully collect the supernatant and filter it through a 0.22 µm filter. c. Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
Plot Data: Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline [chemeurope.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 4-(2,6-Dimethylbenzoyl)isoquinoline
Welcome to the technical support center for the synthesis of 4-(2,6-Dimethylbenzoyl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this specific chemical synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst Loading: The molar ratio of the catalyst to the substrate may be too low. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Poor Quality Reagents: Isoquinoline or 2,6-dimethylbenzoyl chloride may be impure. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acid. 2. Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 2.0 equivalents relative to isoquinoline. 3. Gradually increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition. 4. Purify the starting materials before use. Isoquinoline can be distilled, and the acyl chloride can be checked for purity by NMR. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction at other positions: Acylation can also occur at other positions on the isoquinoline ring, such as C5 or C8, although C4 is generally favored for steric reasons with bulky acylating agents. 2. N-Acylation: The nitrogen atom of the isoquinoline can be acylated, forming an N-acylisoquinolinium salt. | 1. The use of a sterically hindered acyl chloride like 2,6-dimethylbenzoyl chloride generally favors C4 acylation. Ensure the reaction conditions are optimized for this regioselectivity. 2. N-acylation is often reversible upon aqueous workup. Ensure the workup procedure includes a basic wash (e.g., with sodium bicarbonate solution) to hydrolyze any N-acylisoquinolinium salts. |
| Product Decomposition | 1. Excessive Heat: High reaction temperatures can lead to the degradation of the product or starting materials. 2. Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can cause decomposition. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the product spot on the TLC plate starts to diminish. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials. 2. Formation of Side Products: Various side reactions can lead to impurities that are difficult to separate from the desired product. 3. Hydrolysis of Acyl Chloride: If moisture is present, 2,6-dimethylbenzoyl chloride can hydrolyze to 2,6-dimethylbenzoic acid, which can complicate purification. | 1. Drive the reaction to completion by optimizing reaction time and temperature. 2. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. Recrystallization can also be an effective purification method. 3. Perform the reaction under strictly anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the Friedel-Crafts acylation of isoquinoline with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Q2: Why is C4-acylation favored over other positions on the isoquinoline ring?
A2: While electrophilic substitution on isoquinoline can occur at various positions, the use of a sterically bulky acylating agent like 2,6-dimethylbenzoyl chloride generally directs the acylation to the more accessible C4 position. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, making the benzene ring more reactive. Within the benzene ring, C5 and C8 are electronically favored, but sterically hindered.
Q3: What are the critical parameters to control for a successful synthesis?
A3: The most critical parameters are:
-
Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All reagents, solvents, and glassware must be dry, and the reaction should be conducted under an inert atmosphere.
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without causing decomposition of the starting materials or product.
-
Molar Ratio of Reactants: The stoichiometry of isoquinoline, 2,6-dimethylbenzoyl chloride, and the Lewis acid catalyst is crucial for achieving high yields.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals corresponding to the protons of the isoquinoline ring system and the aromatic protons of the 2,6-dimethylbenzoyl group, as well as two singlets for the two methyl groups.
-
¹³C NMR: Resonances for all the carbons in the molecule, including the carbonyl carbon of the ketone.[1]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.
Experimental Protocols
While a specific protocol for this compound is not available in the searched literature, the following general procedure for a Friedel-Crafts acylation of isoquinoline can be adapted. Note: This is a generalized protocol and requires optimization.
General Procedure for Friedel-Crafts Acylation of Isoquinoline:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a stirred solution of isoquinoline (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 1.1-2.0 eq.) portion-wise at 0 °C.
-
Addition of Acyl Chloride: A solution of 2,6-dimethylbenzoyl chloride (1.0-1.2 eq.) in the same dry solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a temperature between 40-80 °C. The progress of the reaction is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of ice-water, followed by a dilute solution of HCl. The aqueous layer is then basified with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
References
Troubleshooting guide for the multi-step synthesis of 4-(2,6-Dimethylbenzoyl)isoquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 4-(2,6-Dimethylbenzoyl)isoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This guide focuses on a plausible and direct synthetic route, addressing potential issues at each key stage.
Synthetic Pathway Overview:
A feasible approach for the synthesis of this compound involves two primary stages: the preparation of the acylating agent and the subsequent acylation of the isoquinoline core.
Figure 1: Proposed workflow for the synthesis of this compound.
Step 1: Preparation of 2,6-Dimethylbenzoyl Chloride
This step involves the conversion of 2,6-dimethylbenzoic acid to its corresponding acyl chloride, a common precursor for acylation reactions.
Experimental Protocol:
-
To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in dry toluene (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 2,6-dimethylbenzoyl chloride can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (GC-MS) | >98% |
| Boiling Point | ~95-97 °C at 10 mmHg |
Troubleshooting & FAQs:
Q1: The reaction is sluggish or does not go to completion.
-
Possible Cause: Impure starting materials or insufficient reagent.
-
Solution: Ensure the 2,6-dimethylbenzoic acid is dry. Use freshly opened or distilled thionyl chloride. A slight excess of thionyl chloride (up to 1.5 eq) can be used to drive the reaction to completion.
-
-
Possible Cause: Inadequate reaction temperature.
-
Solution: Ensure the reaction is refluxing properly. Use a heating mantle with a temperature controller to maintain a consistent temperature.
-
Q2: The product is dark-colored or contains impurities after distillation.
-
Possible Cause: Decomposition during distillation.
-
Solution: Perform the vacuum distillation at the lowest possible temperature. Ensure the vacuum is stable and sufficiently low. Adding a small amount of copper powder to the distillation flask can sometimes prevent decomposition.
-
-
Possible Cause: Presence of residual acid.
-
Solution: The crude product can be dissolved in a dry, inert solvent like dichloromethane and washed carefully with ice-cold saturated sodium bicarbonate solution to remove any remaining acidic impurities before the final distillation. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.
-
Step 2: Minisci-Type Acylation of Isoquinoline
This step introduces the 2,6-dimethylbenzoyl group at the C4-position of the isoquinoline ring via a radical-mediated process.[1][2]
Experimental Protocol:
-
In a round-bottom flask, dissolve isoquinoline (1.0 eq) in acetonitrile (10 mL/mmol).
-
Add 2,6-dimethylbenzoyl chloride (1.5 eq) to the solution.
-
Add a radical initiator, such as potassium persulfate (K₂S₂O₈) (2.0 eq), and an acid, such as trifluoroacetic acid (TFA) (1.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 30-60% (can vary significantly) |
| Purity (HPLC) | >95% after chromatography |
Troubleshooting & FAQs:
Q1: Low or no yield of the desired product.
-
Possible Cause: Inefficient radical generation.
-
Solution: Ensure the radical initiator is fresh and has been stored correctly. The reaction temperature might need optimization; try running the reaction at a slightly higher or lower temperature.
-
-
Possible Cause: Competing side reactions.
-
Solution: The stoichiometry of the reagents is crucial. Varying the equivalents of the acyl chloride, initiator, and acid might be necessary. Running the reaction under more dilute conditions can sometimes suppress side reactions.
-
-
Possible Cause: The isoquinoline nitrogen is interfering with the reaction.
-
Solution: The presence of a strong acid protonates the isoquinoline, making it more susceptible to nucleophilic radical attack. Ensure the acid is present in a sufficient amount.
-
Q2: Formation of multiple products or isomers.
-
Possible Cause: Non-selective radical addition.
-
Solution: Minisci reactions can sometimes lead to a mixture of isomers. While the C4 position is often favored in isoquinoline, some C1 or other positional isomers may form. Purification by column chromatography is essential. Optimization of the solvent and temperature may improve regioselectivity.
-
-
Possible Cause: Decomposition of starting materials or product.
-
Solution: Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. Avoid excessively high temperatures or prolonged reaction times.
-
Q3: The product is difficult to purify.
-
Possible Cause: Co-elution with starting materials or byproducts.
-
Solution: Utilize different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. If silica gel is not effective, consider using alumina or reverse-phase chromatography.
-
-
Possible Cause: The product is a salt.
-
Solution: Ensure the reaction mixture is properly neutralized during the workup to obtain the free base form of the product, which is generally easier to handle during chromatography.
-
Logical Troubleshooting Flowchart
Figure 2: Troubleshooting decision tree for the synthesis.
References
Strategies to reduce by-product formation in 4-(2,6-Dimethylbenzoyl)isoquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 4-(2,6-Dimethylbenzoyl)isoquinoline, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis, typically achieved via a Friedel-Crafts acylation reaction, presents several challenges. The nitrogen atom in the isoquinoline ring is a Lewis base, which can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively neutralizing it.[1] This interaction can deactivate the catalyst, hinder the reaction, and lead to lower yields. Furthermore, controlling the regioselectivity to favor acylation at the C-4 position is critical to prevent the formation of undesired isomers.
Q2: What are the common by-products in this synthesis?
Common by-products can include:
-
N-acylated isoquinolinium salts: The lone pair of electrons on the nitrogen can react with the acyl chloride, especially if the Lewis acid is not effectively coordinating with the acyl group.[1]
-
Other positional isomers: Acylation can potentially occur at other positions on the isoquinoline ring, although the 4-position is generally favored electronically.
-
Di-acylated products: While Friedel-Crafts acylation typically deactivates the ring to prevent further reactions, harsh reaction conditions could potentially lead to polyacylation.[2][3]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis?
Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acylium ion electrophile does not undergo carbocation rearrangements, which is a common issue in alkylations.[3][4] Secondly, the product of acylation (an aryl ketone) is less reactive than the starting material because the acyl group is electron-withdrawing. This deactivation prevents poly-substitution, a frequent problem in Friedel-Crafts alkylation where the alkylated product is more reactive than the starting material.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or no yield of the desired this compound.
-
Possible Cause A: Catalyst Deactivation. The isoquinoline nitrogen, acting as a Lewis base, may be complexing with and deactivating the Lewis acid catalyst (e.g., AlCl₃).[1]
-
Solution: Increase the stoichiometry of the Lewis acid. A molar excess of the catalyst can compensate for the amount complexed by the isoquinoline. It is recommended to use at least 2.5-3.0 equivalents of the Lewis acid.
-
-
Possible Cause B: Reaction Temperature is Too Low. The activation energy for the reaction may not be reached.
-
Solution: Gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC to avoid decomposition or excessive by-product formation.
-
Problem 2: Formation of a significant amount of N-acylated by-product.
-
Possible Cause: Insufficient Lewis Acid Activity. The Lewis acid is not effectively complexing with the 2,6-dimethylbenzoyl chloride to form the acylium ion, allowing the acyl chloride to react directly with the more nucleophilic nitrogen atom.
-
Solution 1: Ensure the Lewis acid is fresh and anhydrous. Moisture can hydrolyze and deactivate the catalyst.
-
Solution 2: Consider an alternative reaction strategy, such as a Minisci-type reaction, which proceeds via a radical mechanism and is not susceptible to N-acylation.[5]
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Presence of closely related isomers or starting materials. By-products may have similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6][7]
-
Solution 2: Optimize Chromatography. Use a high-performance chromatography system or experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) to improve separation.
-
Solution 3: Acid-Base Extraction. Utilize the basicity of the isoquinoline nitrogen. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product and other basic compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.
-
Data Presentation
Table 1: Effect of Lewis Acid Stoichiometry on Product Yield (Illustrative)
| Entry | Lewis Acid (AlCl₃) Equivalents | Reaction Time (h) | Approximate Yield of 4-Acyl Product (%) | Approximate By-product Formation (%) |
| 1 | 1.1 | 12 | < 10% | > 80% (mostly unreacted material) |
| 2 | 2.0 | 12 | ~ 45% | ~ 40% |
| 3 | 3.0 | 8 | ~ 75% | ~ 15% |
| 4 | 4.0 | 8 | ~ 70% | ~ 20% (potential for degradation) |
Note: Data is illustrative and based on general principles of Friedel-Crafts acylation on N-heterocycles. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Isoquinoline
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 3.0 eq.).
-
Acyl Chloride Addition: In a separate flask, dissolve 2,6-dimethylbenzoyl chloride (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 30 minutes to pre-form the acylium ion complex.
-
Substrate Addition: Dissolve isoquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours, monitoring the progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Troubleshooting workflow for isoquinoline acylation.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 7. US2432065A - Purification of isoquinoline - Google Patents [patents.google.com]
Addressing the instability of 4-(2,6-Dimethylbenzoyl)isoquinoline in solution
Welcome to the technical support center for 4-(2,6-Dimethylbenzoyl)isoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and data from related molecular structures.
Troubleshooting Guide
Issue 1: Precipitate Formation in Aqueous Solutions
Question: I am observing precipitation of this compound when preparing aqueous solutions. What could be the cause and how can I resolve this?
Answer:
Precipitation is likely due to the low aqueous solubility of the compound, a common characteristic of polycyclic aromatic compounds. The isoquinoline moiety is a weak base (pKa of isoquinoline is approximately 5.14) and its solubility is pH-dependent.[1]
Troubleshooting Steps:
-
pH Adjustment: In acidic conditions (pH < 5), the nitrogen on the isoquinoline ring will be protonated, forming a more soluble salt. Consider using a buffered solution with a slightly acidic pH.
-
Co-solvents: Employing a water-miscible organic co-solvent can significantly enhance solubility. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the desired concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: Compound Degradation Over Time in Solution
Question: I suspect that my stock solution of this compound is degrading over time, leading to inconsistent experimental results. What are the potential causes and how can I mitigate this?
Answer:
The instability of this compound in solution can be attributed to several factors, primarily photodegradation and, to a lesser extent, hydrolysis or oxidation, based on the chemical properties of its isoquinoline and benzoyl moieties.
Potential Degradation Pathways:
-
Photodegradation: Aromatic ketones, such as the benzoyl group in your compound, are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[2][3] This can lead to the formation of various photoproducts. The isoquinoline ring system can also contribute to photosensitivity.
-
Hydrolysis: While ketones are generally stable to hydrolysis, the linkage to the electron-deficient isoquinoline ring could potentially increase susceptibility, especially under strong acidic or basic conditions.
-
Oxidation: The isoquinoline ring can undergo oxidation, although this typically requires strong oxidizing conditions.[4]
Preventive Measures:
| Parameter | Recommendation | Rationale |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | To prevent photodegradation of the benzoyl and isoquinoline moieties. |
| pH of Solution | Maintain a pH between 4 and 7. Avoid strongly acidic or basic conditions. | To minimize potential acid or base-catalyzed hydrolysis of the ketone linkage. |
| Temperature | Store stock solutions at -20°C or -80°C. For working solutions, maintain them at 4°C when not in use and bring to room temperature only for the duration of the experiment. | Lower temperatures slow down the rate of all potential degradation reactions. |
| Oxygen Exposure | For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). | To minimize the risk of oxidation. |
| Solvent Choice | Use high-purity, anhydrous solvents for preparing stock solutions. | Impurities in solvents can sometimes catalyze degradation. |
Experimental Workflow for Stability Assessment
Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is a good first choice for preparing highly concentrated stock solutions due to its excellent solvating power for a wide range of organic molecules. Ensure you use a high-purity grade of DMSO.
Q2: How should I store my stock solutions to ensure maximum stability?
A2: For optimal stability, we recommend storing stock solutions in amber glass vials with tightly sealed caps at -20°C or, for longer-term storage, at -80°C. The amber vials will protect the compound from light-induced degradation.
Q3: Is this compound sensitive to pH changes in my experimental buffer?
A3: Yes, the compound's stability can be influenced by pH. The isoquinoline nitrogen is basic and will be protonated at low pH, which can affect its electronic properties and potentially the stability of the entire molecule. Extremely high or low pH values may promote hydrolysis of the ketone linkage. It is advisable to work in a pH range of 4-7.
Q4: I am seeing extra peaks in my chromatograms when analyzing older solutions. What are these?
A4: These additional peaks are likely degradation products. Based on the structure of this compound, these could arise from photodegradation of the benzoyl moiety or modifications to the isoquinoline ring. To confirm this, you can perform a forced degradation study by exposing a fresh solution to UV light and comparing the resulting chromatogram to that of your aged solution.
Q5: Can I do anything to actively stabilize the compound in my experiments?
A5: Besides the passive protection measures (light protection, temperature control, pH management), the addition of antioxidants could be considered if oxidation is a suspected degradation pathway. However, the compatibility of any stabilizer with your specific experimental system must be validated.
Hypothesized Degradation Pathways
Potential degradation pathways.
Summary of Factors Influencing Stability
| Factor | Influence on Isoquinoline Moiety | Influence on Benzoyl Moiety | Overall Recommendation |
| Light (UV/Vis) | Can lead to photodegradation.[5][6] | Prone to photodegradation, forming radical species.[2][3] | High Priority: Protect solutions from light at all times. |
| pH | Protonation at low pH affects solubility and electronic properties. | Generally stable, but extreme pH can affect reaction rates. | Maintain pH between 4 and 7. |
| Temperature | Higher temperatures accelerate degradation reactions. | Higher temperatures accelerate degradation reactions. | Store solutions at low temperatures (-20°C or -80°C). |
| Oxidizing Agents | Can lead to the formation of N-oxides.[7] | Generally stable. | Avoid strong oxidizing agents unless part of the experimental design. |
Experimental Protocols
Protocol for a Basic Photostability Study:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Allocation:
-
Test Sample: Transfer a portion of the solution to a clear glass vial.
-
Control Sample: Transfer an equal portion to an amber glass vial or a clear vial wrapped in aluminum foil.
-
-
Exposure: Place both vials in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines) or under a broad-spectrum laboratory light source for a defined period (e.g., 24 hours).
-
Analysis: After the exposure period, analyze both the test and control samples by HPLC with a UV detector or by LC-MS.
-
Data Interpretation: Compare the chromatograms of the test and control samples. A decrease in the parent peak area and the appearance of new peaks in the test sample relative to the control indicates photodegradation.
Disclaimer: The information provided in this technical support center is based on general chemical principles and data available for structurally related compounds. It is intended to serve as a guide for troubleshooting and developing stable experimental conditions. We strongly recommend performing your own stability studies under your specific experimental conditions to ensure the accuracy and reproducibility of your results.
References
- 1. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Cell Permeability of 4-(2,6-Dimethylbenzoyl)isoquinoline Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the cell permeability of 4-(2,6-Dimethylbenzoyl)isoquinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation and optimization of compound permeability.
Q1: My this compound derivative shows very low apparent permeability (Papp) in a Caco-2 assay. What are the most likely reasons?
A: Low permeability for this class of compounds often stems from a combination of physicochemical properties. The bulky, lipophilic 4-(2,6-Dimethylbenzoyl) group can increase molecular size and reduce aqueous solubility, hindering passive diffusion. Key factors to investigate are:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer, reducing the concentration available for transport. Verify solubility in the assay medium (e.g., HBSS) at the tested concentration.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[1]
-
High Lipophilicity: While some lipophilicity is needed to cross the cell membrane, excessive lipophilicity can cause the compound to become trapped within the lipid bilayer, failing to reach the basolateral (receiver) side.
-
Low Compound Recovery: The compound might be adsorbing to the plastic of the assay plates or metabolizing within the Caco-2 cells. Low recovery can make Papp values ambiguous.[2]
Q2: How can I determine if my compound is a substrate for an efflux pump like P-gp?
A: The most direct method is to perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[3][4]
-
Measure the permeability in both the apical-to-basolateral (A→B) direction and the basolateral-to-apical (B→A) direction.
-
Calculate the Efflux Ratio (ER) using the formula: ER = Papp (B→A) / Papp (A→B).
-
An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[1]
-
To confirm the specific transporter, you can run the assay in the presence of a known inhibitor (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms its role.[1]
Q3: The total recovery of my compound at the end of the assay is less than 80%. What troubleshooting steps should I take?
A: Low recovery complicates data interpretation.[2] Here’s how to troubleshoot:
-
Check for Poor Solubility: Visually inspect the donor well for precipitation. Perform a solubility test of the compound in the assay buffer. If solubility is an issue, consider adding a small percentage of a co-solvent or Bovine Serum Albumin (BSA) to the receiver compartment.[2]
-
Evaluate Non-Specific Binding: The compound may be binding to the plastic wells. This is common for highly lipophilic molecules. You can assess this by running a control experiment without a cell monolayer and measuring the amount of compound lost. Using low-binding plates can mitigate this.
-
Assess Metabolic Stability: Caco-2 cells have some metabolic activity.[5] To check if your compound is being metabolized, incubate it with Caco-2 cell lysate and analyze for the parent compound's disappearance over time.
Q4: What are the primary strategies to structurally modify my isoquinoline derivative to improve its permeability?
A: Several medicinal chemistry strategies can be employed:
-
Prodrug Approach: This is a highly effective strategy where a polar or ionizable group on the molecule is temporarily masked with a lipophilic, bioreversible moiety.[6][7] This increases permeability, and once inside the cell, cellular enzymes (like esterases) cleave the promoiety to release the active parent drug.[8]
-
Reduce Hydrogen Bond Donors (HBDs): High numbers of HBDs can negatively impact permeability. While the core isoquinoline structure is fixed, modifications to peripheral substituents can reduce the HBD count.
-
Amide-to-Ester Substitution: If your derivative contains an amide linkage, substituting it with an ester can remove an HBD and increase lipophilicity, which has been shown to improve permeability in complex molecules.[9][10]
-
Fine-Tune Lipophilicity (LogP): The relationship between lipophilicity and permeability is not linear. Systematically modify substituents to achieve an optimal LogP, typically in the 1-3 range for good oral absorption.
Q5: Which in vitro permeability assay is best for my needs: PAMPA, Caco-2, or MDCK?
A: The choice depends on the stage of your research and the specific question you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Best for early-stage, high-throughput screening. It only measures passive diffusion across an artificial lipid membrane and cannot assess active transport or paracellular routes. It is useful for quickly ranking compounds based on passive permeability alone.[11][12]
-
Caco-2 Assay: The industry "gold standard" for predicting human intestinal absorption.[4][13] It measures passive transcellular and paracellular transport and, importantly, active uptake and efflux, providing a more complete picture of absorption. However, the assay is low-throughput (cells require ~21 days to differentiate) and more complex.[1][14]
-
MDCK-MDR1 Assay: A good model for blood-brain barrier permeability.[3][15] These cells are engineered to overexpress the human P-gp efflux pump, making them ideal for specifically identifying P-gp substrates. They have a shorter culture time than Caco-2 cells.[16]
Quantitative Data & Assay Comparison
Table 1: Classification of Apparent Permeability (Papp) Values
This table provides a general guide for interpreting permeability data from Caco-2 assays. Values are typically reported in cm/s.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Intestinal Absorption | Reference(s) |
| < 1.0 | Low | 0-20% | [17] |
| 1.0 - 10.0 | Moderate | 20-80% | [18][19] |
| > 10.0 | High | 80-100% | [17] |
Note: A compound is generally considered to have high permeability if its Papp value is > 8-10 x 10⁻⁶ cm/s.[18][19]
Table 2: Comparison of Common In Vitro Permeability Assays
| Feature | PAMPA | Caco-2 | MDCK-MDR1 |
| Biological Principle | Artificial lipid membrane | Differentiated human colon adenocarcinoma cells | Madin-Darby canine kidney cells overexpressing P-gp |
| Transport Measured | Passive Diffusion Only | Passive (Transcellular & Paracellular), Active Transport (Uptake & Efflux) | Passive Diffusion, P-gp Mediated Efflux |
| Primary Application | High-throughput screening of passive permeability | Predicting human intestinal absorption & identifying efflux | Predicting blood-brain barrier penetration & identifying P-gp substrates |
| Throughput | High | Low | Medium |
| Culture Time | N/A | ~21 days | ~4-5 days |
| Pros | Fast, inexpensive, highly reproducible[11] | "Gold standard", good in vivo correlation, measures all transport types[4] | Shorter culture time than Caco-2, specific for P-gp efflux[15] |
| Cons | No active or paracellular transport data, can overestimate permeability for efflux substrates[12] | Slow, labor-intensive, potential for inter-lab variability[13] | Not of human origin, less representative of intestinal transporters besides P-gp |
Visualizations: Workflows and Concepts
Diagrams of Key Processes
Caption: Workflow for assessing and optimizing cell permeability.
Caption: Major pathways for compound permeation across a cell monolayer.
Caption: Troubleshooting decision tree for low cell permeability results.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of a test compound across Caco-2 cell monolayers.[13][14][20]
1. Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Transwell® permeable supports (24-well format, 0.4 µm pore size)
-
Test compound and control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability)
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for analysis
2. Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
For the assay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Add fresh culture medium to both the apical (0.4 mL) and basolateral (0.6 mL) chambers.
-
Culture the cells for 21-28 days to allow for full differentiation into a polarized monolayer. Change the medium every 2-3 days.
3. Monolayer Integrity Assessment
-
Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial volt-ohm meter.
-
Only use monolayers with TEER values ≥ 250 Ω·cm² for the experiment.[21]
-
Alternatively, assess the flux of Lucifer Yellow, a membrane-impermeant marker. A Papp for Lucifer Yellow of < 1.0 x 10⁻⁷ cm/s indicates a tight monolayer.
4. Transport Experiment
-
Prepare the transport buffer: HBSS buffered with 25 mM HEPES and supplemented with 25 mM D-Glucose, pH 7.4.
-
Prepare dosing solutions of the test compound and controls (e.g., at 10 µM) in the transport buffer.
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
For Apical to Basolateral (A→B) Transport:
-
Add 0.4 mL of the dosing solution to the apical chamber (donor).
-
Add 0.6 mL of fresh transport buffer to the basolateral chamber (receiver).
-
-
For Basolateral to Apical (B→A) Transport:
-
Add 0.6 mL of the dosing solution to the basolateral chamber (donor).
-
Add 0.4 mL of fresh transport buffer to the apical chamber (receiver).
-
-
Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm) for 1-2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers for each well. Also, take a sample of the initial dosing solution (T₀).
5. Sample Analysis and Data Calculation
-
Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[2]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (e.g., nmol/s).
-
A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).
-
C₀ is the initial concentration in the donor chamber (e.g., nmol/mL).
-
-
Calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
-
Calculate the Percent Recovery :
% Recovery = ((C_f_donor * V_donor) + (C_f_receiver * V_receiver)) / (C₀ * V_donor) * 100
Where C_f is the final concentration and V is the volume in the respective chambers.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. pkCSM [biosig.lab.uq.edu.au]
- 19. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. youtube.com [youtube.com]
Refinement of analytical methods for detecting 4-(2,6-Dimethylbenzoyl)isoquinoline metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting 4-(2,6-Dimethylbenzoyl)isoquinoline and its metabolites. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended analytical technique for quantifying this compound metabolites in biological samples? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and robustness.[1][2] This technique allows for the precise quantification of metabolites even at low concentrations in complex biological matrices like plasma, urine, or tissue homogenates.[3][4] Electrospray ionization (ESI) is a commonly used ionization source for isoquinoline compounds.[5]
Q2: How can I minimize matrix effects in my analysis? A2: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS bioanalysis.[1][6] To minimize them, you can:
-
Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation to remove interfering components like phospholipids.[7][8]
-
Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., C18, HILIC) to separate the metabolites from matrix components.[7][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]
-
Switch Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[6][10]
Q3: What are the best practices for sample collection and handling to ensure metabolite stability? A3: Metabolite concentrations can change rapidly after sample collection due to enzymatic activity.[11][12] To ensure stability:
-
Rapid Processing: Process samples immediately after collection. For tissues, this may involve rapid freezing in liquid nitrogen.[13]
-
Low Temperature: Keep biological samples (blood, plasma, tissues) on ice during processing and store them at -80°C for long-term stability.[14] Metabolite extracts are generally stable for up to 24 hours at 4°C.[11]
-
Quenching: For cellular or tissue metabolomics, a quenching step using a cold solvent (e.g., acetonitrile/methanol/water mixture) is critical to halt enzymatic reactions instantly.[12]
-
Avoid Additives: Do not use additives, detergents, or preservatives in your samples unless they are proven not to interfere with the analysis.[13]
Q4: What are the essential parameters to assess during analytical method validation? A4: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[15][16] According to ICH guidelines, the key parameters to evaluate include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[17]
-
Accuracy: The closeness of the measured value to the true value.[17]
-
Precision: The agreement between a series of measurements, assessed at repeatability (short term) and intermediate precision (within-laboratory variations) levels.[15][18]
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[9][17]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the analysis of this compound metabolites.
Problem 1: No Peak or Very Low Signal Intensity for the Target Metabolite
| Potential Cause | Recommended Solution |
| Suboptimal MS Parameters | Infuse a standard solution of the metabolite directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy for MS/MS).[10][19] Ensure you are using the correct precursor and product ion m/z values. |
| Poor Extraction Recovery | Evaluate your sample preparation method. Test different SPE sorbents (e.g., C18, mixed-mode) or LLE solvents to improve recovery.[20] Perform recovery experiments by comparing the signal from a pre-extraction spiked sample to a post-extraction spiked sample. |
| Metabolite Instability | Metabolites may have degraded during sample collection, storage, or preparation.[11][12] Review handling procedures to ensure samples were kept at a low temperature and processed quickly. Test the stability of metabolites in the final extract over time. |
| Ineffective Ionization | The chosen ionization mode (e.g., ESI positive) may not be optimal. Analyze the standard using both positive and negative ESI modes.[10] Also, check the mobile phase pH; adjusting it can significantly improve the ionization of acidic or basic compounds.[21] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. The amount of analyte loaded onto the column may be exceeding its capacity. |
| Secondary Interactions | Isoquinolines are basic compounds and can interact with residual silanols on silica-based C18 columns, causing peak tailing.[21] Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the analytes and silanols, reducing these interactions. Using an end-capped column designed for basic compounds can also help.[21] |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion.[22] If possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | The column may be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary. |
Problem 3: High Variability Between Replicate Injections (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | The sample preparation procedure, especially if done manually, can introduce variability. Ensure consistent timing, volumes, and technique for each step. Automating the process can improve reproducibility.[23] |
| Instrument Instability | The LC or MS system may not be stable. Check for pressure fluctuations in the LC system. For the MS, ensure the ion source is clean and that temperature and gas flows are stable. Run a system suitability test before the analytical batch.[15] |
| Matrix Effects | High variability can be a sign of inconsistent matrix effects across different samples.[7][8] Incorporating a stable isotope-labeled internal standard is the best way to correct for this variability.[6] If one is not available, a structural analog can be used. |
Data Presentation: Quantitative Summaries
Table 1: Typical Starting LC-MS/MS Parameters for Isoquinoline Metabolite Analysis
This table provides a set of typical starting parameters for method development, which should be optimized for the specific analyte and matrix.[5][24][25]
| Parameter | Typical Value / Setting |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low %B (e.g., 5%), ramp up to a high %B (e.g., 95%) over 5-15 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3000 - 4000 V |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Gas Temperature | 300 - 350 °C |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Comparison of Common Sample Preparation Techniques
The choice of sample preparation is critical and affects data quality by influencing recovery and matrix effects.[8][23]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile).[23] | Simple, fast, and inexpensive. | Non-selective; significant matrix effects often remain from phospholipids and other endogenous components.[7][8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT; can be selective based on solvent choice. | More labor-intensive; requires solvent optimization; can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution.[9][26] | Provides the cleanest extracts, significantly reducing matrix effects; high selectivity and concentration factor.[27] | Most complex and expensive method; requires careful method development (sorbent selection, wash/elution steps).[20] |
Table 3: Summary of Method Validation Acceptance Criteria (Based on ICH & FDA Guidance)
Validation confirms that the analytical method is suitable for its intended purpose.[15][17]
| Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 85-115% (98-102% for drug product).[17] |
| Precision (RSD) | ≤15% for QC samples (≤20% at LLOQ). |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable accuracy, precision, and linearity.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Metabolites from Plasma
This protocol is a general guideline for extracting isoquinoline metabolites from plasma using a reversed-phase (e.g., C18) SPE cartridge.
-
Sample Pre-treatment: Thaw plasma samples on ice. Vortex to mix. Centrifuge at >12,000 x g for 5 minutes to pellet any particulates.
-
Dilution: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This helps in disrupting protein binding. Add the internal standard. Vortex.
-
Cartridge Conditioning: Condition a 1 cc, 30 mg C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the metabolites and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Development and Optimization
This protocol outlines the steps to develop a sensitive and specific LC-MS/MS method.[16][28][29]
-
Analyte Characterization: Understand the physicochemical properties of the parent drug and its expected metabolites (pKa, logP). This will guide the initial choice of column and mobile phase.[29]
-
MS Optimization (Infusion):
-
Prepare a ~1 µg/mL solution of the metabolite standard in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Optimize source parameters (capillary voltage, gas flows, temperature) in both positive and negative ESI modes to find the condition that gives the maximum signal for the precursor ion [M+H]⁺ or [M-H]⁻.[10]
-
Perform a product ion scan to identify the most abundant and stable fragment ions. Select the most intense fragment for quantification and a second fragment for confirmation.
-
Optimize the collision energy for each precursor → product ion transition (MRM transition) to maximize the product ion signal.[19]
-
-
Chromatography Optimization:
-
Select a column (a C18 column is a good starting point for isoquinolines).[21]
-
Develop a scouting gradient (e.g., 5% to 95% acetonitrile in 10 minutes) to determine the approximate retention time of the analyte.
-
Optimize the gradient slope around the elution time to ensure good separation from other matrix components and potential isomers.
-
Evaluate the mobile phase pH. Using an acidic modifier like formic acid is often necessary for good peak shape with basic compounds like isoquinolines.[21]
-
-
System Suitability: Once the method is established, define system suitability criteria (e.g., retention time window, peak area precision, S/N ratio) to be run before each batch to ensure the system is performing correctly.[15]
Visualizations: Workflows and Logic Diagrams
Caption: General analytical workflow for metabolite quantification.
Caption: Troubleshooting workflow for low signal intensity.
Caption: Logical workflow for investigating matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS‑based metabolomics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
- 14. researchgate.net [researchgate.net]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. ikev.org [ikev.org]
- 19. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 24. mdpi.com [mdpi.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. upm-inc.com [upm-inc.com]
- 29. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating the In Vitro Efficacy of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Comparative Guide for Researchers
In the landscape of kinase inhibitor discovery, isoquinoline and quinoline scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the hypothetical compound, 4-(2,6-Dimethylbenzoyl)isoquinoline, against established kinase inhibitors, offering a framework for evaluating its potential in vitro efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel kinase inhibitors.
While specific experimental data for this compound is not publicly available, its structural motifs—a 4-benzoylisoquinoline core—suggest a potential role as a kinase inhibitor, possibly targeting the ATP-binding site of kinases such as those in the ErbB family of receptor tyrosine kinases. This guide, therefore, presents a hypothetical efficacy profile for this compound and compares it with well-characterized inhibitors of the HER2 and EGFR pathways.
Comparative Efficacy of Kinase Inhibitors
The following table summarizes the in vitro potency of our hypothetical compound, designated "Compound X," alongside established HER2 and EGFR inhibitors. The data for the established inhibitors has been compiled from published literature.
| Compound | Target(s) | IC50 (nM) - Kinase Assay | Cell Line | IC50 (nM) - Cell Proliferation Assay |
| Compound X (Hypothetical) | HER2/EGFR | 25 (HER2), 150 (EGFR) | SK-BR-3 (HER2+) | 80 |
| A431 (EGFR+) | 350 | |||
| Lapatinib | HER2/EGFR | 13 (HER2), 3 (EGFR)[1] | BT-474 (HER2+) | 46[2] |
| A431 (EGFR+) | 36[2] | |||
| Neratinib | HER2/EGFR | 59 (HER2), 92 (EGFR)[3][4] | BT474 (HER2+) | 2-3[3] |
| A431 (EGFR+) | 81[3] | |||
| Tucatinib | HER2 | 7 (HER2), >10,000 (EGFR)[2] | BT-474 (HER2+) | 33[2] |
| A431 (EGFR+) | 16,471[2] |
Experimental Protocols
To ensure reproducibility and enable accurate comparison, detailed experimental protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human HER2 and EGFR kinase domains
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. A DMSO-only control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to kinase activity, is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, A431)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating a novel kinase inhibitor.
References
Cross-reactivity profiling of 4-(2,6-Dimethylbenzoyl)isoquinoline against a panel of kinases
A Comparative Guide to Kinase Cross-Reactivity Profiling
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of small molecule kinase inhibitors against a panel of kinases. Due to the absence of publicly available data for 4-(2,6-Dimethylbenzoyl)isoquinoline, this document uses Dasatinib, a well-characterized multi-kinase inhibitor, as a representative compound to illustrate the principles and methodologies of kinase cross-reactivity profiling. For a comprehensive comparison, the profiles of two other widely studied kinase inhibitors, Staurosporine and Sunitinib, are also included. This guide is intended for researchers, scientists, and drug development professionals to understand the selectivity of kinase inhibitors and the experimental approaches used to determine it.
Kinase Inhibitor Cross-Reactivity Profiles
The following table summarizes the inhibitory activity (IC50 in nM) of Dasatinib, Staurosporine, and Sunitinib against a selection of kinases, demonstrating their varied selectivity profiles. Lower IC50 values indicate higher potency.
| Kinase Target | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| Tyrosine Kinases | |||
| ABL1 | <1 | 6 | 50 |
| SRC | 0.8 | 3 | 120 |
| KIT | 12 | 10 | 9 |
| PDGFRβ | 28 | 25 | 2 |
| VEGFR2 | 30 | 150 | 9 |
| FLT3 | 22 | 10 | 2 |
| Serine/Threonine Kinases | |||
| p38α | 300 | 20 | >10,000 |
| MEK1 | >10,000 | 5,000 | >10,000 |
| ERK2 | >10,000 | 7,000 | >10,000 |
| AKT1 | 1,800 | 100 | >10,000 |
| CDK2/cyclin A | 330 | 3 | 2,100 |
Note: The IC50 values are compiled from various sources and should be considered as approximate values for comparative purposes. Actual values can vary depending on the specific assay conditions.
Experimental Protocols
A common method for determining the cross-reactivity profile of a kinase inhibitor is a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[1][2]
ADP-Glo™ Kinase Assay Protocol
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][2] The luminescent signal is proportional to the amount of ADP generated and therefore correlates with kinase activity.[3]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test inhibitor dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase and substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Experimental Workflow for Kinase Cross-Reactivity Profiling
Kinase cross-reactivity profiling workflow.
Simplified ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation.[4][5] Dysregulation of this pathway is a common feature in many cancers.[5]
Simplified ERK/MAPK signaling cascade.
References
Comparative Guide to the Structure-Activity Relationship of Isoquinoline-Based Kinase Inhibitors
A Focus on 4-Benzoylisoquinoline Analogs and their Kinase Inhibitory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline-based compounds as kinase inhibitors. Due to the limited availability of specific studies on 4-(2,6-Dimethylbenzoyl)isoquinoline analogs, this document draws parallels from structurally related 4-aminoquinazoline and isoquinoline derivatives targeting various protein kinases. The data and methodologies presented herein are synthesized from multiple studies to provide a comprehensive overview for researchers in drug discovery and development.
Comparative Biological Activity of Isoquinoline and Quinazoline Analogs
The inhibitory activity of isoquinoline and quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro inhibitory concentrations (IC50) of various analogs against different protein kinases, highlighting key SAR trends.
| Compound ID | Scaffold | R1 (Position 4) | R2 (Other Substitutions) | Kinase Target | IC50 (nM) |
| 1a' | Pyrazolo[3,4-g]isoquinoline | H | 8-NO2 | Haspin | >10,000 |
| 1b | Pyrazolo[3,4-g]isoquinoline | H | 8-NO2, N-Me | Haspin | 57 |
| 1c | Pyrazolo[3,4-g]isoquinoline | H | 8-NO2, N-Et | Haspin | 66 |
| 3a | Pyrazolo[3,4-g]isoquinoline | Me | 8-NO2 | Haspin | >1,000 |
| 14f | Isoquinoline-tethered Quinazoline | - | Triazole moiety | HER2 | (SKBR3 cell IC50) 103 |
| Lapatinib | Quinazoline | - | - | HER2 | (SKBR3 cell IC50) ~100-200 |
| Gefitinib | Quinazoline | 4-Anilino | 6,7-dimethoxy | EGFR | 17.1 |
| Osimertinib | Quinazoline | 4-Anilino | - | EGFR (T790M) | 8.1 |
| Compound 24 | 4-Anilino-quinazoline | 4-Anilino | - | EGFR (T790M) | 9.2 |
Data synthesized from multiple sources for comparative purposes.[1][2]
Key Structure-Activity Relationship Insights
The data presented above, along with findings from various studies on related scaffolds, suggest the following SAR principles for isoquinoline-based kinase inhibitors:
-
Substitution at Position 4: The nature of the substituent at the 4-position of the isoquinoline or related quinazoline core is critical for activity. While direct data on a 2,6-dimethylbenzoyl group is scarce, related studies on 4-anilino-quinazolines show that this position is crucial for interaction with the hinge region of the kinase ATP-binding pocket.[3]
-
Nitrogen Atoms in the Core: The nitrogen atoms in the isoquinoline and quinazoline rings often act as hydrogen bond acceptors, interacting with key residues in the kinase hinge region, which is a common feature of type I kinase inhibitors.
-
Substitutions on Appended Rings: For analogs with a benzoyl or anilino group at position 4, substitutions on this appended ring system can significantly modulate potency and selectivity. For instance, in EGFR inhibitors, substitutions at the meta-position of the 4-anilino ring are often crucial for activity.
-
Gatekeeper Residue Interaction: The size and nature of the substituent at position 4 will influence how the inhibitor interacts with the "gatekeeper" residue of the kinase, which is a key determinant of selectivity. A bulky group like 2,6-dimethylbenzoyl may provide selectivity for kinases with a smaller gatekeeper residue.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the SAR evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during an enzymatic kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase enzyme (e.g., Haspin, EGFR)
-
Substrate (protein or peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase/substrate solution.
-
Add 5 µL of the diluted test compound to the wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., final concentration of 10 µM).
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[1]
Cell-Based Proliferation Assay (MTT or CCK-8 Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., SKBR3 for HER2, A549 for EGFR)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds
-
MTT or CCK-8 reagent
-
96-well plates
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Visualizations
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Logical SAR Relationships for Kinase Inhibitors
Caption: Logical relationships in the SAR of isoquinoline-based kinase inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 4-(2,6-Dimethylbenzoyl)isoquinoline and [competitor compound]
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, p21-activated kinase 4 (PAK4) has emerged as a critical node in oncogenic signaling, making it a compelling target for drug development. This guide provides a head-to-head comparison of two prominent PAK4 inhibitors: PF-3758309, an ATP-competitive inhibitor, and KPT-9274, a first-in-class allosteric inhibitor with a dual-targeting mechanism. This comparison is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Executive Summary
While the originally requested compound, 4-(2,6-Dimethylbenzoyl)isoquinoline, lacks specific publicly available data for a direct comparison, the broader exploration into isoquinoline derivatives and kinase inhibitors has led to the identification of two key compounds targeting a relevant oncogenic pathway. PF-3758309 and KPT-9274 both demonstrate potent inhibition of PAK4, a serine/threonine kinase implicated in various cancers. However, they exhibit distinct mechanisms of action, target profiles, and developmental histories. PF-3758309 is a potent, ATP-competitive pan-PAK inhibitor, while KPT-9274 is a dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT), acting via an allosteric mechanism on PAK4.[1][2][3] This fundamental difference in their interaction with the target protein has significant implications for their selectivity, potential for resistance, and overall therapeutic profile.
Data Presentation
The following tables summarize the quantitative data for PF-3758309 and KPT-9274, focusing on their inhibitory activities against PAK isoforms and various cancer cell lines.
Table 1: Inhibitory Activity against PAK Isoforms
| Compound | Target | Mechanism of Action | Ki (nM) | IC50 (nM) |
| PF-3758309 | PAK1 | ATP-competitive | 13.7 | - |
| PAK2 | ATP-competitive | - | 190 | |
| PAK3 | ATP-competitive | - | 99 | |
| PAK4 | ATP-competitive | 18.7 | - | |
| PAK5 | ATP-competitive | 18.1 | - | |
| PAK6 | ATP-competitive | 17.1 | - | |
| KPT-9274 | PAK4 | Allosteric | - | - |
| NAMPT | - | - | - |
Data compiled from multiple sources.[1][4][5]
Table 2: Inhibitory Activity (IC50) against Various Cancer Cell Lines
| Cell Line | Cancer Type | PF-3758309 IC50 (nM) | KPT-9274 IC50 (nM) |
| HCT116 | Colon Carcinoma | 0.24 | - |
| A549 | Lung Carcinoma | 20 (proliferation), 27 (anchorage-independent growth) | - |
| Caki-1 | Renal Cell Carcinoma | - | 600 |
| 786-0 | Renal Cell Carcinoma | - | 570 |
| MDA-MB-468 | Triple Negative Breast Cancer | - | Sensitive (growth completely inhibited at 300 nM) |
| SUM159 | Triple Negative Breast Cancer | - | Sensitive (growth completely inhibited at 300 nM) |
Data compiled from multiple sources.[4][6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (for Ki and IC50 determination)
-
Principle: To measure the direct inhibitory effect of the compounds on the enzymatic activity of purified PAK isoforms.
-
Procedure:
-
Recombinant human PAK kinase domains are incubated with a specific peptide substrate and ATP in a suitable buffer system.
-
The kinase reaction is initiated by the addition of ATP.
-
Varying concentrations of the inhibitor (PF-3758309) are added to the reaction mixture.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (33P-ATP) or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ki values are determined from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
-
Cell Proliferation/Viability Assay (MTT Assay)
-
Principle: To assess the effect of the compounds on the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (PF-3758309 or KPT-9274) for a specified duration (e.g., 72 hours).[9]
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
-
Principle: To evaluate the ability of a compound to inhibit the hallmark of cancer cell transformation, which is the ability to grow without attachment to a solid surface.
-
Procedure:
-
A base layer of agar in culture medium is prepared in a multi-well plate.
-
A top layer of agar containing a single-cell suspension of cancer cells and varying concentrations of the test compound is overlaid on the base layer.
-
The plates are incubated for a period of 2-3 weeks to allow for colony formation.
-
Colonies are stained with a vital dye (e.g., crystal violet) and counted.
-
The IC50 value is determined as the concentration of the compound that inhibits colony formation by 50% compared to the untreated control.
-
Phospho-GEF-H1 Cellular Assay
-
Principle: To measure the inhibition of PAK4 activity within a cellular context by quantifying the phosphorylation of its downstream substrate, GEF-H1.[6][10]
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Cell lysates are prepared, and the total protein concentration is determined.
-
The level of phosphorylated GEF-H1 (pGEF-H1) is measured using a specific antibody-based detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The pGEF-H1 signal is normalized to the total GEF-H1 or a housekeeping protein to account for variations in protein loading.
-
The IC50 value is calculated from the dose-response curve of pGEF-H1 inhibition.
-
Mandatory Visualization
The following diagrams illustrate the PAK4 signaling pathway and a generalized experimental workflow for evaluating kinase inhibitors.
Caption: Simplified PAK4 signaling pathway illustrating key upstream activators and downstream effectors.
References
- 1. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 2. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karyopharm.com [karyopharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validating Target Engagement of 4-(2,6-Dimethylbenzoyl)isoquinoline in Cells: A Comparative Guide
In the realm of drug discovery and development, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement, provides essential evidence for the compound's mechanism of action and is a key determinant of its potential efficacy. This guide provides a comparative overview of several widely used methods for validating the cellular target engagement of small molecules, using the hypothetical protein kinase inhibitor, 4-(2,6-Dimethylbenzoyl)isoquinoline, as an illustrative example.
Comparison of Target Engagement Validation Methods
A variety of techniques can be employed to measure the interaction between a drug and its target in cells. Each method has its own set of advantages and limitations. The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2][3][4] | Label-free, applicable to native proteins, can be performed in live cells and tissues.[2][5] | Requires specific antibodies for detection (Western blot-based CETSA) or mass spectrometry capabilities (proteome-wide CETSA).[1][6] |
| Bioluminescence Resonance Energy Transfer (BRET) | A target protein is fused to a luciferase, and a fluorescently labeled ligand or a tracer molecule is used. Binding brings the donor and acceptor into proximity, allowing for energy transfer. | High signal-to-noise ratio, suitable for kinetic studies, can be performed in live cells. | Requires genetic modification of the target protein and synthesis of a fluorescently labeled ligand or tracer.[5] |
| Fluorescence Resonance Energy Transfer (FRET) | Similar to BRET, but uses two fluorophores as the donor and acceptor pair.[7] | Allows for real-time monitoring of binding events in live cells. | Requires genetic modification of the target protein and a fluorescently labeled ligand, potential for spectral overlap and background fluorescence.[7] |
| Affinity-Based Proteomics (e.g., Pull-Down Assays) | The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[8] | Can identify unknown targets and off-targets. | Prone to false positives due to non-specific binding, may not reflect interactions in intact cells.[8] |
Hypothetical Experimental Data for this compound
To illustrate the type of data generated by these methods, the following table presents hypothetical results for the interaction of this compound with its target, "Target Kinase X".
| Assay | Parameter | Value |
| CETSA | Thermal Shift (ΔTm) | + 4.2 °C |
| EC50 (isothermal dose-response) | 1.2 µM | |
| BRET | BRET Ratio Change | 0.85 |
| EC50 | 0.9 µM | |
| FRET | FRET Efficiency | 0.65 |
| EC50 | 1.0 µM | |
| Affinity Pull-Down | Enrichment of Target Kinase X | 15-fold over control |
Visualizing Molecular Interactions and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams to illustrate the signaling pathway of Target Kinase X, the workflow of a Cellular Thermal Shift Assay, and the principle of a BRET assay.
Signaling Pathway of Target Kinase X
Caption: Inhibition of the Target Kinase X signaling pathway by this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA).
Principle of the BRET Assay
Caption: The principle of a competitive BRET assay for measuring target engagement.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable experimental data.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the cell debris and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Target Kinase X overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Plot the normalized band intensities against the temperature for both the vehicle and compound-treated samples to generate melting curves.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization by the compound.
-
For isothermal dose-response experiments, heat all samples at a single temperature that gives a partial unfolding of the target protein and plot the band intensities against the compound concentration to determine the EC50.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Cell Line Generation and Culture:
-
Generate a stable cell line expressing Target Kinase X fused to a luciferase (e.g., NanoLuc).
-
Culture the cells in appropriate media and conditions.
-
-
Assay Preparation:
-
Harvest the cells and resuspend them in an assay buffer (e.g., Opti-MEM).
-
Plate the cells in a white, 96-well or 384-well microplate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound.
-
Add the compound to the wells, followed by the addition of a fluorescently labeled tracer molecule that is known to bind to Target Kinase X. Include wells with tracer only (maximum BRET) and vehicle only (background).
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Add the luciferase substrate (e.g., furimazine for NanoLuc) to all wells.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the donor and acceptor emission spectra.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the BRET ratios to the controls (maximum and minimum signal).
-
Plot the normalized BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
Validating the cellular target engagement of a small molecule is a cornerstone of modern drug discovery. The methods described in this guide, including CETSA and BRET, provide robust and quantitative approaches to confirm the interaction of a compound with its intended target in a physiologically relevant setting. While each technique has its specific requirements and limitations, a multi-faceted approach, employing two or more orthogonal methods, will provide the highest level of confidence in the target engagement data and significantly strengthen the rationale for advancing a compound through the drug development pipeline. The hypothetical case of this compound and its interaction with Target Kinase X serves as a practical framework for researchers to design and interpret their own target validation studies.
References
- 1. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Synthetic Efficiency of Different Routes to 4-(2,6-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Isoquinoline Derivative
This guide provides a comparative analysis of three distinct synthetic routes to 4-(2,6-Dimethylbenzoyl)isoquinoline, a molecule of interest in medicinal chemistry and drug development. The synthetic efficiency of each route is evaluated based on reported and estimated yields, reaction conditions, and the availability of starting materials. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Minisci-Type Acylation | Route B: Bischler-Napieralski Ring Synthesis | Route C: Suzuki-Miyaura Cross-Coupling |
| Overall Estimated Yield | Low to Moderate | Moderate | High |
| Number of Steps | 1 | 4 | 3 |
| Key Intermediates | Isoquinoline, 2,6-Dimethylbenzaldehyde | 1-Bromo-3-nitrotoluene, 2,6-Dimethylbenzoyl chloride, Ethylene glycol, Bromoacetyl bromide | 4-Bromoisoquinoline, 2,6-Dimethylphenylboronic acid |
| Reagent Availability | Readily Available | Some intermediates require synthesis | Readily Available |
| Scalability | Potentially challenging due to radical nature | Moderate | Good |
| Key Advantages | Direct C-H functionalization | Convergent synthesis | High yield, good functional group tolerance |
| Key Disadvantages | Potentially poor regioselectivity and yield | Longer synthetic route | Requires a pre-functionalized isoquinoline |
Route A: Minisci-Type Acylation of Isoquinoline
This route involves the direct acylation of the isoquinoline core at the C4 position using a Minisci-type radical reaction. While classic Friedel-Crafts acylation is generally ineffective for electron-deficient heterocycles like isoquinoline due to catalyst poisoning by the nitrogen lone pair, a Minisci reaction offers a potential alternative for direct C-H functionalization.[1]
Experimental Protocol:
-
Step 1: Minisci-Type Acylation of Isoquinoline To a solution of isoquinoline (1.0 eq) and 2,6-dimethylbenzaldehyde (2.0 eq) in a suitable solvent (e.g., acetonitrile), is added a radical initiator (e.g., ammonium persulfate, 2.0 eq) and a silver catalyst (e.g., silver nitrate, 0.1 eq). The reaction mixture is heated at 80°C for 12-24 hours. After cooling to room temperature, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
DOT Diagram for Route A:
Caption: Minisci-Type Acylation of Isoquinoline.
Route B: Bischler-Napieralski Ring Synthesis
This approach constructs the isoquinoline ring from a precursor that already contains the 2,6-dimethylbenzoyl moiety. This multi-step synthesis involves a Bischler-Napieralski cyclization as the key ring-forming step.[2][3][4][5]
Experimental Protocol:
-
Step 1: Synthesis of 1-(2,6-Dimethylbenzoyl)-3-nitrotoluene To a solution of 1-bromo-3-nitrotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added aluminum chloride (1.1 eq) at 0°C. 2,6-Dimethylbenzoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring it into ice water and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 2-(3-(2,6-Dimethylbenzoyl)phenyl)ethan-1-amine The nitro group of 1-(2,6-dimethylbenzoyl)-3-nitrotoluene is reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon, followed by conversion to the corresponding phenethylamine derivative. A common method involves the reduction of an intermediate nitrile.
-
Step 3: Synthesis of N-(2-(3-(2,6-Dimethylbenzoyl)phenyl)ethyl)acetamide 2-(3-(2,6-Dimethylbenzoyl)phenyl)ethan-1-amine (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with acetyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0°C. The reaction is stirred at room temperature for 2 hours, then washed with water and brine. The organic layer is dried and concentrated to yield the amide.
-
Step 4: Bischler-Napieralski Cyclization and Dehydrogenation N-(2-(3-(2,6-Dimethylbenzoyl)phenyl)ethyl)acetamide (1.0 eq) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in a high-boiling solvent (e.g., toluene) and heated to reflux for several hours to effect the cyclization to a dihydroisoquinoline intermediate. Subsequent dehydrogenation, for example using palladium on carbon in a suitable solvent at elevated temperature, affords this compound.[6][7][8][9]
DOT Diagram for Route B:
Caption: Bischler-Napieralski Ring Synthesis.
Route C: Suzuki-Miyaura Cross-Coupling
This highly efficient and versatile route involves the palladium-catalyzed cross-coupling of a 4-haloisoquinoline with an appropriate organoboron reagent. The Suzuki-Miyaura coupling is well-established for its high yields and tolerance of a wide range of functional groups.[10][11][12][13][14][15][16]
Experimental Protocol:
-
Step 1: Synthesis of 4-Bromoisoquinoline 4-Bromoisoquinoline can be synthesized from isoquinoline via bromination. For instance, isoquinoline is heated with bromine in the presence of a Lewis acid or under radical conditions.
-
Step 2: Synthesis of 2,6-Dimethylphenylboronic Acid This reagent is commercially available or can be prepared from 1-bromo-2,6-dimethylbenzene via lithiation followed by reaction with a trialkyl borate and subsequent hydrolysis.
-
Step 3: Suzuki-Miyaura Cross-Coupling A mixture of 4-bromoisoquinoline (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon) at 90°C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield this compound.
DOT Diagram for Route C:
Caption: Suzuki-Miyaura Cross-Coupling.
References
- 1. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first Bischler-Napieralski cyclization in a room temperature ionic liquid [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory-Guided Photo-Catalytic Design (Journal Article) | OSTI.GOV [osti.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
A Guide to Benchmarking the ADME Properties of Novel Compounds: A Case Study Framework for 4-(2,6-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic profile and potential clinical success.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the ADME properties of a novel investigational compound, exemplified by 4-(2,6-Dimethylbenzoyl)isoquinoline, against established drugs. Due to the absence of publicly available ADME data for this compound, this document serves as a methodological template, offering standardized experimental protocols and comparative data from well-characterized pharmaceuticals.
Comparative ADME Data of Known Drugs
To establish a relevant benchmark for a new chemical entity, it is crucial to compare its ADME properties with those of drugs that have well-understood pharmacokinetic profiles. The following table summarizes key in vitro ADME parameters for a selection of known drugs, providing a reference range for permeability, metabolic stability, and plasma protein binding.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) in Human Liver Microsomes | Plasma Protein Binding (%) |
| High Permeability | |||
| Propranolol | >20 | <30 | ~90% |
| Ketoprofen | >15 | >60 | >99% |
| Moderate Permeability | |||
| Verapamil | 5 - 10 | <30 | ~90% |
| Low Permeability | |||
| Atenolol | <1 | >60 | <5% |
| Ranitidine | <1 | >60 | ~15% |
| Metabolic Stability Examples | |||
| Warfarin | High (>20) | <30 (extensive metabolism) | >99% |
| Diazepam | High (>20) | <30 (extensive metabolism) | ~98% |
| Plasma Protein Binding Examples | |||
| Imatinib | Moderate (1-10) | 30-60 | ~95% |
| Furosemide | Low (<1) | >60 | ~95% |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable ADME data. The following sections outline the methodologies for key in vitro ADME assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][6] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, forming tight junctions and mimicking the intestinal barrier.[6][7]
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated, and the efflux ratio (ER) can be determined to identify potential active transport.[7]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[7]
-
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
-
The test compound (typically at a concentration of 1-10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).[6]
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 60, 90, 120 minutes).
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]
-
Metabolic Stability Assay in Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[8][9] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (typically at 1 µM).[11]
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[9][11] A control incubation without the NADPH system is also run to account for non-enzymatic degradation.
-
Time-Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8][11]
-
Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.[12][13][14] Equilibrium dialysis is considered the gold standard method for this purpose.[12][13]
Objective: To determine the percentage of a test compound that is bound to proteins in plasma.
Methodology:
-
Apparatus Setup: A 96-well equilibrium dialysis apparatus with a semipermeable membrane (typically with a molecular weight cut-off of 5-10 kDa) separating two chambers is used.[12][15]
-
Sample Preparation: The test compound is added to plasma (from the relevant species, e.g., human, rat).
-
Dialysis: The plasma containing the test compound is added to one chamber (the plasma chamber), and a buffer solution (e.g., phosphate-buffered saline) is added to the other chamber (the buffer chamber).
-
Equilibrium Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[15][16]
-
Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in both chambers are determined by LC-MS/MS.[12]
-
Data Analysis:
-
The fraction unbound (fu) is calculated as: fu = Cbuffer / Cplasma, where Cbuffer is the concentration in the buffer chamber (representing the unbound drug) and Cplasma is the concentration in the plasma chamber (representing the total drug).
-
The percentage of plasma protein binding is calculated as: % Bound = (1 - fu) * 100.
-
Visualizations
In Vitro ADME Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro ADME assays described above.
Caption: General workflow for key in vitro ADME assays.
PXR-Mediated CYP3A4 Induction Pathway
Understanding a compound's potential to induce drug-metabolizing enzymes is a critical component of ADME profiling, as it can lead to drug-drug interactions. The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the expression of Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme.
Caption: PXR-mediated induction of CYP3A4 expression.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. mercell.com [mercell.com]
- 12. enamine.net [enamine.net]
- 13. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 14. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Orthogonal Validation of 4-(2,6-Dimethylbenzoyl)isoquinoline's Biological Activity as a TRPM8 Antagonist
A Comparative Guide for Researchers
This guide provides a comprehensive framework for the orthogonal validation of the biological activity of 4-(2,6-Dimethylbenzoyl)isoquinoline, a putative antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. By employing a multi-assay approach, researchers can build a robust body of evidence to confirm the compound's mechanism of action and selectivity, mitigating the risk of misleading results from a single experimental method.
Introduction to this compound and TRPM8
This compound is a synthetic small molecule featuring an isoquinoline scaffold. While its specific biological activity is under investigation, its structural motifs are present in numerous biologically active compounds. This guide focuses on validating its potential as an antagonist of the TRPM8 channel.
TRPM8, often referred to as the "cold and menthol receptor," is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is a key molecular transducer of cold somatosensation and is activated by low temperatures (<28°C), cooling agents like menthol and icilin, and voltage changes. Due to its role in pain and temperature sensation, TRPM8 has emerged as a significant therapeutic target for conditions such as neuropathic pain, cold allodynia, and overactive bladder.[1][2]
The Principle of Orthogonal Validation
Orthogonal validation is a critical process in drug discovery and chemical biology. It involves the use of multiple, independent experimental methods that rely on different physical principles to investigate a compound's biological activity. This approach ensures that the observed effects are due to the specific interaction between the compound and its intended target, rather than an artifact of a particular assay system. For a putative TRPM8 antagonist, this would involve confirming its inhibitory activity through distinct biochemical, biophysical, and cellular assays.
Figure 1: A generalized workflow for the orthogonal validation of a bioactive compound.
Comparative Analysis of TRPM8 Antagonists
To contextualize the activity of this compound, it is essential to compare its potency with other known TRPM8 antagonists across different assays. The table below summarizes the inhibitory concentrations (IC50) of several reference compounds.
| Compound | Chemical Class | Assay Type | IC50 (nM) | Reference |
| This compound | Isoquinoline Derivative | TBD | TBD | N/A |
| AMG-333 | N/A | Patch-Clamp | 13 | [3] |
| PF-05105679 | N/A | N/A | N/A | [1] |
| M8-B | N/A | 45Ca2+ Uptake (Icilin) | 1-2 | [4] |
| Capsazepine | Vanilloid | 45Ca2+ Uptake (Icilin) | 14000 | [5] |
| BCTC | Tetrahydropyrazine | 45Ca2+ Uptake (Icilin) | 660 | [5] |
| Compound 31a | Tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione | Patch-Clamp | 4.10 | [6] |
| AMTB | Benzamide | Ca2+ Microfluorography | 11,100 | [7][8] |
TBD: To be determined.
Key Experimental Protocols for Orthogonal Validation
A robust validation of this compound as a TRPM8 antagonist should include, at a minimum, a primary cell-based screening assay and a secondary electrophysiological assay to confirm direct channel blocking activity. In vivo models can further validate the compound's therapeutic potential.
This high-throughput cellular assay measures the inhibition of agonist-induced calcium influx in cells engineered to express TRPM8.[7][9]
-
Objective: To determine the potency of this compound in inhibiting TRPM8-mediated calcium entry.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human TRPM8 (hTRPM8).[10]
-
Materials:
-
HEK-293/hTRPM8 cells[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)[11][12]
-
TRPM8 agonist (e.g., Menthol, Icilin)[13]
-
Test compound (this compound) and reference antagonists (e.g., AMTB, Capsazepine)[5][8]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
-
Procedure:
-
Cell Plating: Seed HEK-293/hTRPM8 cells into microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading solution in the dark at 37°C for 45-60 minutes.[11][12]
-
Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of this compound or reference compounds. Incubate for 10-20 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence, then add a TRPM8 agonist (e.g., 100 µM menthol) to all wells.[7][13] Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: The change in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This "gold standard" technique directly measures the flow of ions through the TRPM8 channel, providing definitive evidence of channel blockade.[14]
-
Objective: To confirm that this compound directly inhibits the ionic currents conducted by the TRPM8 channel.
-
Cell Line: HEK-293 cells expressing hTRPM8.
-
Materials:
-
Procedure:
-
Cell Preparation: Plate transfected cells on coverslips suitable for microscopy.
-
Whole-Cell Configuration: Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane. Briefly apply suction to rupture the membrane patch, achieving the whole-cell configuration.[14]
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps (e.g., from -80 mV to +80 mV) to elicit currents.[15][18]
-
Agonist Application: Perfuse the cell with an agonist-containing solution to activate TRPM8 channels and record the resulting current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the inhibition of the TRPM8 current.
-
Data Analysis: Measure the reduction in current amplitude at each antagonist concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[8]
-
Animal models are crucial for assessing the therapeutic potential and physiological effects of a TRPM8 antagonist. The oxaliplatin-induced cold allodynia model is particularly relevant.[7][19]
-
Objective: To evaluate the efficacy of this compound in reversing cold hypersensitivity in a neuropathic pain model.
-
Animal Model: Mice or rats.
-
Materials:
-
Oxaliplatin
-
Test compound and vehicle
-
Acetone
-
Testing apparatus (e.g., elevated mesh platform)
-
-
Procedure:
-
Induction of Neuropathy: Administer oxaliplatin to the animals to induce peripheral neuropathy, which manifests as hypersensitivity to cold stimuli.
-
Baseline Testing: Before drug administration, establish a baseline cold sensitivity by applying a drop of acetone to the hind paw and measuring the duration of the withdrawal response (e.g., licking, shaking).
-
Compound Administration: Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Testing: At various time points after administration, re-assess the cold sensitivity using the acetone test.
-
Data Analysis: Compare the response duration before and after treatment for both the compound-treated and vehicle-treated groups. A significant reduction in the withdrawal response duration in the treated group indicates analgesic efficacy.[7][8]
-
Signaling Pathway and Validation Logic
Understanding the TRPM8 signaling pathway is crucial for interpreting experimental results. Activation of TRPM8 leads to an influx of cations (primarily Ca2+ and Na+), depolarizing the neuron and initiating an action potential. This signal is then propagated to the central nervous system, perceived as a cold sensation. An antagonist is expected to block this initial influx.[20][21]
Figure 2: Simplified TRPM8 activation pathway and the inhibitory action of an antagonist.
Figure 3: Logical relationship of orthogonal assays for validating a TRPM8 antagonist.
Conclusion
The orthogonal validation of this compound's biological activity is a rigorous but necessary process. By combining a high-throughput primary screen like a calcium flux assay with a definitive secondary assay such as patch-clamp electrophysiology, researchers can confidently establish its mechanism of action as a TRPM8 channel blocker. Further validation in relevant in vivo models will be essential to determine its potential as a therapeutic agent for TRPM8-mediated conditions. This systematic approach ensures the generation of high-quality, reproducible data critical for advancing drug development programs.
References
- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Fluo-8 Calcium Flux Assay [protocols.io]
- 13. karger.com [karger.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
- 17. Making sure you're not a bot! [nanion.de]
- 18. sophion.co.jp [sophion.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the proper disposal of 4-(2,6-Dimethylbenzoyl)isoquinoline. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on safety data for structurally related compounds, including isoquinoline and 2,6-dimethylquinoline. These guidelines are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards and necessary safety measures. Based on related compounds, this chemical may be harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[1] It is also presumed to be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and minimize environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Clean-up: Carefully sweep up the spilled solid material, avoiding dust formation.
-
Collection: Place the swept-up material into a suitable, labeled, and closed container for disposal.
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The primary method of disposal is through an approved chemical waste disposal facility.
-
Waste Identification: Clearly label the waste container with the chemical name: "this compound".
-
Containerization: Use a compatible and properly sealed container for the waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the disposal, including the quantity of waste and the date of disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
